Ganoderol B
Description
This compound has been reported in Glycine max, Ganoderma pfeifferi, and other organisms with data available.
ganoderma triterpene from Ganoderma lucidum; structure in first source
Properties
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25-26,31-32H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXVRDKZLRGTJ-AZIDVCJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045683 | |
| Record name | Ganoderol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104700-96-1 | |
| Record name | Ganoderol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104700961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganoderol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANODEROL B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z99BBB5WR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ganoderol B: A Technical Guide to its Discovery, Isolation, and Characterization from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, a revered mushroom in traditional medicine, is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2][3] Among these, the lanostane-type triterpenoids are of significant interest due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and hypoglycemic effects.[4][5][6][7] Ganoderol B, a tetracyclic triterpenoid identified as (3β,24E)-lanosta-7,9(11),24-trien-3,26-diol, is a prominent member of this class.[8][9] This technical guide provides a comprehensive overview of the discovery, isolation protocols, quantitative data, and biological activities of this compound, serving as a resource for its further investigation and potential therapeutic development.
Discovery and Structural Elucidation
This compound was first isolated from the fruiting bodies of Ganoderma lucidum.[8] It is a lanostane-type triterpenoid, a class of compounds derived from the cyclization of squalene to form the characteristic lanosterol skeleton.[4][10] The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard methods for elucidating the structures of novel natural products.[10][11] Its chemical structure features a hydroxyl group at the C-3 position and a double bond in the side chain, which are thought to be important for its biological activity.[12]
Experimental Protocols: Isolation and Purification
The isolation of this compound from Ganoderma lucidum involves a multi-step process of extraction, fractionation, and chromatography. The following protocols are synthesized from methodologies reported in the literature.[8][11]
Preparation of Starting Material
-
Source: Dried and powdered fruiting bodies or mycelia of Ganoderma lucidum.[8][11] Mycelia can be obtained through two-stage fermentation.[11]
-
Procedure: The raw material is ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent System: Ethanol is commonly used for the initial extraction.[11] Some protocols also utilize chloroform.[8][13]
-
Methodology:
Solvent Partitioning and Fractionation
-
Objective: To separate compounds based on their polarity and enrich the triterpenoid fraction.
-
Methodology:
-
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate.[11]
-
A chloroform extract can be partitioned to yield an acidic, basic, and neutral fraction. This compound is found in the neutral fraction.[8]
-
Chromatographic Purification
-
Techniques: A combination of chromatographic methods is essential to isolate this compound to a high degree of purity.
-
Protocol 1: Silica Gel Column Chromatography followed by HPLC [8]
-
The enriched neutral fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by repeated preparative High-Performance Liquid Chromatography (p-HPLC) to yield the pure compound.[8]
-
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) [11]
-
A crude triterpenoid sample is prepared by extracting mycelia with ethanol followed by petroleum ether.[11]
-
This crude sample is then purified using recycling HSCCC.[11]
-
An optimized two-phase solvent system of n-hexane-ethyl acetate-methanol-water is employed. A common ratio is (7:12:11:5, v/v/v/v).[11]
-
The separation is performed in a single run to obtain this compound.[11]
-
Purity Analysis and Identification
-
Method: The purity of the isolated this compound is determined by analytical HPLC.[11]
-
Identification: The chemical structure is confirmed by comparing its NMR and MS data with published literature values.[11]
Caption: Workflow for the extraction and purification of this compound.
Quantitative Data
Quantitative analysis is crucial for standardizing extraction protocols and evaluating biological efficacy. The following tables summarize key quantitative data for this compound.
Table 1: Isolation Yield and Purity of this compound
| Starting Material | Purification Method | Amount of Crude Sample (mg) | Yield of this compound (mg) | Purity (%) | Reference |
| G. lucidum Mycelia | HSCCC | 300 | 16.4 | 90.4 | [11] |
Table 2: Biological Activity of this compound and Related Fractions
| Substance | Bioassay | IC₅₀ (µg/ml) | IC₅₀ (µM) | Reference |
| Chloroform Extract | α-Glucosidase Inhibition | >100 | - | [8] |
| Neutral Fraction | α-Glucosidase Inhibition | 88.7 | - | [8] |
| This compound | α-Glucosidase Inhibition | 48.5 | 119.8 | [8] |
| Acarbose (Positive Control) | α-Glucosidase Inhibition | 336.7 | 521.5 | [8] |
Biological Activities and Signaling Pathways
This compound exhibits several significant biological activities, making it a compound of high interest for drug development.
α-Glucosidase Inhibition
This compound is a potent inhibitor of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine.[8] By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, suggesting its potential as a therapeutic agent for managing type 2 diabetes mellitus.[8] Its inhibitory activity is significantly stronger than that of acarbose, a commonly used α-glucosidase inhibitor drug.[8]
Anti-Androgenic Activity
This compound has demonstrated significant anti-androgenic effects, which are highly relevant for the treatment of prostate cancer and benign prostatic hyperplasia (BPH).[15][16] Its mechanisms of action include:
-
5α-Reductase Inhibition: It inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[15][16]
-
Androgen Receptor (AR) Binding: this compound can bind to the androgen receptor, acting as an antagonist.[15][16][17]
-
Downregulation of AR Signaling: This binding leads to the suppression of androgen-induced signaling pathways.[16] Consequently, it can inhibit the growth of androgen-dependent prostate cancer cells (LNCaP) and down-regulate the expression of Prostate-Specific Antigen (PSA), a key biomarker for prostate cancer.[15][16]
References
- 1. Lanostane triterpenoids from Ganoderma lucidum and their inhibitory effects against FAAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. B:Chemical constituents and biological effects of Ganoderma mushroom [rpbs.journals.ekb.eg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. functionalfoodscenter.net [functionalfoodscenter.net]
- 7. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]
- 8. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C30H48O2 | CID 13934286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparative isolation of ganoderic acid S, ganoderic acid T and this compound from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Antiproliferation Activity of Ganoderma formosanum Extracts on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ganoderol B: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderol B is a tetracyclic triterpenoid belonging to the lanostane family, isolated from various species of the medicinal mushroom Ganoderma, most notably Ganoderma lucidum. This document provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It details experimental protocols for its isolation and structural elucidation based on available literature. Furthermore, this guide presents key quantitative data in a structured format and visualizes a significant biological signaling pathway influenced by this compound.
Chemical Structure and Stereochemistry
This compound is a complex natural product with the chemical formula C₃₀H₄₈O₂.[1] Its structure is characterized by a lanostane tetracyclic core, which is a common structural motif among triterpenoids isolated from Ganoderma species.[2]
The systematic IUPAC name for this compound is (3β,24E)-Lanosta-7,9(11),24-triene-3,26-diol .[3] The stereochemistry is explicitly defined in its more descriptive IUPAC name: (3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol .[1]
Key structural features include:
-
A hydroxyl group at the C-3 position with a β-configuration.
-
A conjugated diene system within the B and C rings at positions 7 and 9(11).
-
An eight-carbon side chain attached to C-17, featuring a double bond between C-24 and C-25 with an E-configuration, and a primary alcohol at C-26.
The absolute configuration of the chiral centers in the lanostane core has been determined as 3S, 5R, 10S, 13R, 14R, and 17R.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.7 g/mol | [1] |
| CAS Number | 104700-96-1 | [1] |
| Appearance | White crystalline powder | Inferred from similar compounds |
| Solubility | Soluble in chloroform, methanol, ethanol | [3] |
Spectroscopic Data
High-resolution mass spectrometry is a key technique for determining the elemental composition of this compound. The fragmentation pattern of lanostane-type triterpenoids in ESI-MS/MS is complex but provides significant structural information, particularly regarding the side chain and the tetracyclic ring system.
| Ion | m/z (relative abundance) | Interpretation |
| [M+H]⁺ | 441.37 | Protonated molecule |
| [M-H₂O+H]⁺ | 423.36 | Loss of a hydroxyl group as water |
| [M-2H₂O+H]⁺ | 405.35 | Loss of two hydroxyl groups as water |
Note: The fragmentation data is representative of lanostane triterpenoids and may vary slightly for this compound.
Table of ¹H and ¹³C NMR Chemical Shifts for Ganoderol A in CDCl₃ [4]
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 36.5 | 1.95 (m), 1.15 (m) |
| 2 | 34.2 | 2.50 (m) |
| 3 | 218.1 | - |
| 4 | 49.8 | - |
| 5 | 51.1 | 2.05 (m) |
| 6 | 21.5 | 2.20 (m) |
| 7 | 116.8 | 5.40 (d, 5.9) |
| 8 | 145.8 | - |
| 9 | 140.9 | - |
| 10 | 37.0 | - |
| 11 | 116.1 | 5.45 (d, 6.4) |
| 12 | 36.8 | 2.10 (m) |
| 13 | 44.1 | - |
| 14 | 49.9 | - |
| 15 | 32.9 | 1.65 (m), 1.20 (m) |
| 16 | 28.2 | 1.80 (m), 1.50 (m) |
| 17 | 50.8 | 1.90 (m) |
| 18 | 16.1 | 0.65 (s) |
| 19 | 18.9 | 1.18 (s) |
| 20 | 36.3 | 2.15 (m) |
| 21 | 18.4 | 0.95 (d, 6.4) |
| 22 | 34.5 | 1.55 (m) |
| 23 | 24.8 | 2.00 (m) |
| 24 | 125.0 | 5.25 (t, 7.0) |
| 25 | 138.0 | - |
| 26 | 68.9 | 4.15 (s) |
| 27 | 13.9 | 1.70 (s) |
| 28 | 24.5 | 1.10 (s) |
| 29 | 22.3 | 1.05 (s) |
| 30 | 28.0 | 0.98 (s) |
Experimental Protocols
Isolation of this compound from Ganoderma lucidum
The following protocol is a synthesized methodology based on reported isolation procedures.[3]
-
Extraction:
-
Air-dried and powdered fruiting bodies of Ganoderma lucidum are extracted exhaustively with 95% ethanol at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with chloroform.
-
-
Fractionation:
-
The chloroform-soluble fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known triterpenoids are pooled.
-
-
Purification:
-
The pooled fractions are further purified by repeated preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.
-
A mobile phase of methanol and water in a gradient or isocratic elution is used to isolate this compound.
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
Structure Elucidation
The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS):
-
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
-
Tandem MS (MS/MS) experiments are performed to analyze the fragmentation pattern, which helps in identifying the side chain and the core ring structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to determine the number and types of protons, their chemical environments, and their coupling patterns.
-
¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity of protons and carbons, and thus, the complete planar structure of the molecule.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the relative stereochemistry of the molecule by observing through-space correlations between protons.
-
Biological Activity and Signaling Pathway
This compound has been reported to exhibit several biological activities, with its anti-androgenic effects being particularly well-studied. It has been shown to inhibit 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT), and to down-regulate the androgen receptor (AR) signaling pathway.[5]
Logical Diagram: Anti-Androgenic Mechanism of this compound
The following diagram illustrates the proposed mechanism of action of this compound in disrupting the androgen receptor signaling pathway.
Conclusion
This compound is a significant bioactive triterpenoid from Ganoderma species with a well-defined chemical structure and stereochemistry. Its isolation and characterization rely on a combination of chromatographic and spectroscopic techniques. The anti-androgenic activity of this compound, mediated through the inhibition of 5α-reductase and down-regulation of the androgen receptor, makes it a compound of interest for further research in drug development, particularly for androgen-dependent conditions. This guide provides a foundational resource for researchers and scientists working with this compound and other related natural products.
References
- 1. This compound | C30H48O2 | CID 13934286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis Pathway of Ganoderol B in Medicinal Mushrooms: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderol B, a lanostane-type triterpenoid from medicinal Ganoderma species, exhibits significant pharmacological potential, including anti-diabetic and anti-androgenic activities. Its biosynthesis is a complex process originating from the mevalonate (MVA) pathway, culminating in the formation of the tetracyclic precursor, lanosterol. Subsequent tailoring of the lanosterol scaffold, primarily through the action of cytochrome P450 monooxygenases (CYPs) and other modifying enzymes, leads to the diverse array of triterpenoids found in these fungi, including this compound. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, from initial precursors to the final molecule. It details the key enzymatic steps, presents quantitative data on triterpenoid production, outlines established experimental protocols for analysis, and visualizes the core pathways and workflows to support further research and development in the field. While the upstream pathway to lanosterol is well-characterized, the precise sequence and specific enzymes involved in the post-lanosterol modifications leading to this compound remain an active area of investigation.
Introduction
For centuries, medicinal mushrooms of the genus Ganoderma, particularly Ganoderma lucidum, have been a cornerstone of traditional medicine in Asia. Their therapeutic properties are attributed to a rich diversity of bioactive secondary metabolites, among which the lanostane-type triterpenoids are of significant interest. This compound, a tetracyclic triterpenoid characterized by a lanosta-7,9(11),24-triene skeleton with hydroxyl groups at positions C-3 and C-26, is one such compound.[1]
Preclinical studies have highlighted the pharmacological relevance of this compound. It has been identified as a potent α-glucosidase inhibitor, suggesting its potential in the management of type 2 diabetes.[1] Furthermore, it has demonstrated anti-androgenic effects by inhibiting 5α-reductase and binding to the androgen receptor, making it a candidate for research into prostate-related conditions.[2] Understanding the biosynthetic origin of this compound is crucial for optimizing its production through biotechnological approaches and for the discovery of novel related compounds.
This guide aims to provide a detailed technical overview of the this compound biosynthesis pathway, consolidating current knowledge on the enzymatic reactions, regulatory influences, and analytical methodologies.
The Mevalonate Pathway: Biosynthesis of the Lanosterol Backbone
The biosynthesis of all triterpenoids in fungi, including this compound, proceeds through the Mevalonate (MVA) pathway.[3][4] This conserved metabolic route constructs the C30 precursor, lanosterol, from simple acetyl-CoA units. The pathway can be broadly divided into four key stages: the formation of the C6 intermediate mevalonate, its conversion to the C5 isoprene building block, the condensation to the C30 linear precursor squalene, and the final cyclization to lanosterol.[3]
The key enzymatic steps are as follows:
-
Acetyl-CoA to HMG-CoA: Two molecules of acetyl-CoA are condensed by acetyl-CoA C-acetyltransferase (AACT) to form acetoacetyl-CoA. This is followed by the addition of a third acetyl-CoA molecule by HMG-CoA synthase (HMGS) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4]
-
HMG-CoA to Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMGR), a rate-limiting enzyme in the pathway.[4][5]
-
Mevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate undergoes two phosphorylation steps catalyzed by mevalonate kinase (MK) and phosphomevalonate kinase (MPK), followed by a decarboxylation step by mevalonate pyrophosphate decarboxylase (MVD) to yield the fundamental C5 isoprene unit, IPP.[4]
-
IPP to Farnesyl Pyrophosphate (FPP): IPP is isomerized to its electrophilic counterpart, dimethylallyl pyrophosphate (DMAPP), by IPP isomerase (IDI). Subsequently, farnesyl pyrophosphate synthase (FPPS) catalyzes two successive condensations: first, of IPP and DMAPP to form geranyl pyrophosphate (GPP, C10), and second, of GPP and another IPP molecule to form FPP (C15).[4]
-
FPP to Lanosterol: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE). In the final and pivotal step, 2,3-oxidosqualene is cyclized by lanosterol synthase (LSS) to form lanosterol, the first tetracyclic triterpenoid precursor.[4][5]
Post-Lanosterol Modifications: The Putative Path to this compound
The immense structural diversity of triterpenoids in Ganoderma arises from the subsequent modification of the lanosterol scaffold. This "post-lanosterol" pathway involves a series of oxidative reactions, including hydroxylations, dehydrogenations, and oxidations, which are primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYPs).[5][6][7]
The exact enzymatic sequence from lanosterol to this compound has not been fully elucidated. However, based on the structure of this compound—lanosta-7,9(11),24-triene-3β,26-diol—the following modifications to lanosterol are necessary:
-
Dehydrogenation: Formation of the characteristic conjugated double bond system at Δ7,9(11) in the B and C rings.
-
Hydroxylation: Introduction of a hydroxyl group at the C-26 position on the side chain. The C-3 hydroxyl group is already present in lanosterol.
-
Isomerization: A shift of the double bond from C-24 in lanosterol to create the lanosta-7,9(11),24-triene structure.
While specific CYPs for these exact steps are still under investigation, studies have identified several CYPs involved in ganoderic acid biosynthesis that perform analogous reactions. For instance, CYP5150L8 has been shown to catalyze the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid.[7][8] It is highly probable that a different CYP or a related hydroxylase is responsible for the single hydroxylation at C-26 to form the alcohol group seen in this compound.
Quantitative Data on Triterpenoid Biosynthesis
While quantitative data specifically for this compound is limited, studies on total triterpenoids and related ganoderic acids provide valuable insights into the productivity of the pathway. The yield of these compounds is highly dependent on the fungal species, strain, developmental stage, and culture conditions. Elicitors such as methyl jasmonate and salicylic acid have been shown to significantly enhance triterpenoid production by upregulating the expression of key biosynthetic genes.[9][10]
| Condition/Gene Modification | Analyte | Fold Change / Yield | Reference |
| Ganoderma lucidum fruiting body induced with Salicylic Acid (SA) | Total Triterpenoids | 23.32% increase vs. control | [10] |
| Sanghuangporus baumii treated with 250 µmol/L Methyl Jasmonate | Total Triterpenoids | 23.31 mg/g | [11] |
| Ganoderma lucidum induced with Ca2+ | Ganoderic Acids (GAs) | 3.7-fold increase | [12] |
| S. cerevisiae expressing G. lucidum CYP5150L8 | 3-hydroxy-lanosta-8, 24-dien-26-oic acid (HLDOA) | 14.5 mg/L | [8] |
Experimental Protocols
Protocol for Triterpenoid Extraction and HPLC Quantification
This protocol provides a general method for the extraction and quantitative analysis of triterpenoids, including this compound, from Ganoderma fruiting bodies or mycelium.
1. Sample Preparation and Extraction: a. Dry the fungal material (fruiting bodies or mycelium) at 60°C to a constant weight and grind into a fine powder. b. Weigh 2.0 g of the powder into a flask. c. Add 50 mL of ethanol (or chloroform) and perform ultrasonic-assisted extraction (e.g., 140 W, 42 kHz) for 45-90 minutes.[13][14] d. Filter the extract through filter paper. The extraction can be repeated two more times on the residue to ensure complete recovery. e. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract. f. Redissolve the dried extract in a known volume of methanol or ethanol for HPLC analysis. Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC-DAD Analysis: a. HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable. b. Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[15] c. Mobile Phase: A gradient elution is typically employed. For example, a binary gradient of Acetonitrile (Solvent A) and 0.03-0.5% aqueous acetic or phosphoric acid (Solvent B).[15][16] d. Gradient Program: A typical gradient might be: 0-20 min, 20-80% A; 20-40 min, 80-100% A; 40-50 min, hold at 100% A. The program must be optimized based on the specific compounds of interest. e. Flow Rate: 1.0 mL/min. f. Detection Wavelength: Triterpenoids are typically detected between 240-255 nm. A DAD allows for monitoring multiple wavelengths; 252 nm is a common choice.[15][17] g. Quantification: Prepare a calibration curve using an authentic standard of this compound. Calculate the concentration in the sample by comparing the peak area to the standard curve.
Protocol for Gene Expression Analysis by qRT-PCR
This protocol outlines the analysis of key triterpenoid biosynthetic gene transcripts (e.g., hmgr, sqs, lss, and candidate CYPs).
1. RNA Extraction and cDNA Synthesis: a. Harvest fresh mycelia or fruiting body tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. b. Extract total RNA using a commercial kit (e.g., TRIzol reagent or a plant/fungi RNA purification kit) according to the manufacturer's instructions. c. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. Quantitative Real-Time PCR (qRT-PCR): a. Primer Design: Design gene-specific primers for the target genes (hmgr, sqs, lss, etc.) and a reference gene (e.g., 18S rRNA, actin, or GAPDH) for normalization.[18] b. Reaction Mixture: Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and the cDNA template. c. Thermal Cycling: Perform the reaction in a real-time PCR system with a typical program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 1 min). d. Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.[19]
Conclusion and Future Perspectives
The biosynthesis of this compound is rooted in the well-established MVA pathway, which builds the foundational lanosterol skeleton. The subsequent, and more complex, phase of its synthesis involves a series of putative oxidative modifications catalyzed largely by cytochrome P450 enzymes. While the precise enzymes and the sequence of these reactions are not yet fully defined, the framework for their discovery is in place.
Future research should focus on:
-
Functional Genomics: Heterologous expression and characterization of candidate CYP genes from Ganoderma to identify the specific enzymes responsible for the dehydrogenation and hydroxylation steps leading to this compound.[8][20]
-
Metabolic Engineering: Overexpression of rate-limiting enzymes like HMGR and LSS, or the newly identified CYPs, in Ganoderma or a heterologous host like Saccharomyces cerevisiae, could significantly enhance the production of this compound.
-
Integrated Omics: Combining transcriptomics and metabolomics data from Ganoderma cultures under various conditions can help identify correlations between gene expression and triterpenoid accumulation, further refining our understanding of the biosynthetic and regulatory networks.[13]
A complete elucidation of the this compound pathway will not only enable the large-scale, sustainable production of this valuable compound but also provide the tools to generate novel, structurally related triterpenoids with potentially enhanced therapeutic properties.
References
- 1. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]
- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemodiversity, pharmacological activity, and biosynthesis of specialized metabolites from medicinal model fungi Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Insights into Methyl Jasmonate Regulation of Triterpenoid Biosynthesis in Medicinal Fungal Species Sanghuangporusbaumii (Pilát) L.W. Zhou & Y.C. Dai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Calcium-Induced Regulation of Sanghuangporus baumii Growth and the Biosynthesis of Its Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi) [mdpi.com]
- 17. jfda-online.com [jfda-online.com]
- 18. Biotransformation of triterpenoid ganoderic acids from exogenous diterpene dihydrotanshinone I in the cultures of Ganoderma sessile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of Purified Ganoderol B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ganoderol B, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. The information compiled herein is intended to support research and development efforts in pharmacology and medicinal chemistry.
Chemical Identity and Structure
This compound is a tetracyclic triterpenoid of the lanostane type.[1] Its structure is characterized by a lanosta-7,9(11),24-triene skeleton with hydroxyl groups at the C-3 and C-26 positions.[1] This specific arrangement of functional groups is crucial for its observed biological activities.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 104700-96-1 | [1] |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.7 g/mol | [1] |
| IUPAC Name | (3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |
| Synonyms | Ganodermadiol, (3β,24E)-Lanosta-7,9(11),24-triene-3,26-diol | [1] |
| Chemical Class | Triterpenoid, Lanostane | [2] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and understanding its pharmacokinetic profile. As a lipophilic molecule, its solubility is limited in aqueous media but favorable in organic solvents.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 171-173 °C | |
| Optical Rotation | [α]²⁵_D_ = +61° (c=0.18 in CHCl₃) | |
| Solubility (Organic) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Water Solubility | 0.0012 g/L (Predicted) | |
| logP (Octanol-Water) | 7.43 (Predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Polar Surface Area | 40.46 Ų |
Experimental Protocols
The isolation and characterization of this compound require multi-step extraction and chromatographic procedures, followed by spectroscopic analysis for structural confirmation.
This compound is typically isolated from the fruiting bodies or mycelia of Ganoderma lucidum.[3][4] The general workflow involves solvent extraction followed by several stages of chromatographic purification.
Methodology Details:
-
Source Material Preparation: Fruiting bodies of G. lucidum are air-dried and pulverized to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered material is extracted with an organic solvent. Common methods include using chloroform (CHCl₃) or ethanol (EtOH).[4] For instance, a CHCl₃ extract can be prepared from the dried fruiting bodies.[4] Alternatively, ethanol extraction followed by partitioning with petroleum ether can yield a crude triterpenoid fraction.[3]
-
Fractionation: The crude extract is often fractionated to separate compounds based on polarity. For the CHCl₃ extract, this may yield a neutral fraction which is enriched with this compound.[4]
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The enriched fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate compounds.[4]
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using repeated preparative HPLC (p-HPLC) to achieve high purity.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): This is an alternative or supplementary technique that uses a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to partition and purify the compound.[3] A single run can yield this compound with over 90% purity from a crude sample.[3]
-
-
Purity Assessment: The purity of the final compound is confirmed by analytical HPLC.[3]
The definitive identification of purified this compound relies on a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental formula (C₃₀H₄₈O₂). Fragmentation patterns observed in MS/MS spectra help to confirm the core structure and side chain.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for elucidating the complete chemical structure.[6][7] These techniques map the carbon skeleton and the precise position of protons, hydroxyl groups, and double bonds, confirming the lanostane framework and stereochemistry.[3][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the hydroxyl (-OH) stretching vibrations and C-H bonds present in the molecule.
Biological Activity and Signaling Pathways
This compound exhibits several significant biological activities, making it a compound of interest for drug development, particularly in metabolic and endocrine-related disorders.
This compound is a potent inhibitor of α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose.[4][8] By inhibiting this enzyme, this compound can delay carbohydrate digestion and reduce postprandial hyperglycemia, a key strategy in managing type 2 diabetes.[4][9]
-
Inhibitory Potency: this compound demonstrates high α-glucosidase inhibition with an IC₅₀ value of 119.8 μM (48.5 μg/mL).[4] This is significantly more potent than the positive control, acarbose (IC₅₀ of 521.5 μM).[4]
A key area of research for this compound is its anti-androgenic activity, which has potential applications in the management of prostate cancer and benign prostatic hyperplasia (BPH).[10] The mechanism is multifaceted, targeting the androgen receptor (AR) signaling pathway at multiple points.
Mechanism of Action:
-
5α-Reductase Inhibition: this compound inhibits 5α-reductase, the enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT).[10][11]
-
Androgen Receptor Binding: The compound can bind directly to the androgen receptor, competing with DHT.[10][11]
-
Down-regulation of AR Signaling: This dual action leads to the overall down-regulation of AR signaling, which in turn inhibits the growth of androgen-dependent cells, such as LNCaP prostate cancer cells, and suppresses the expression of androgen-responsive genes like Prostate-Specific Antigen (PSA).[10][11]
Conclusion
Purified this compound is a well-characterized triterpenoid with significant therapeutic potential. Its defined chemical structure and physicochemical properties, combined with its potent biological activities as an α-glucosidase inhibitor and an anti-androgenic agent, make it a strong candidate for further preclinical and clinical investigation. The detailed protocols for its purification and its known mechanisms of action provide a solid foundation for researchers and drug developers aiming to explore its utility in metabolic and oncological applications.
References
- 1. This compound | C30H48O2 | CID 13934286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foodb.ca [foodb.ca]
- 3. Preparative isolation of ganoderic acid S, ganoderic acid T and this compound from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Silico Modeling of Ganoderol B Protein Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational methodologies used to investigate the protein binding characteristics of Ganoderol B, a bioactive triterpenoid from the medicinal mushroom Ganoderma lucidum. The application of in silico modeling is crucial for elucidating the molecular mechanisms underlying the therapeutic potential of this compound, particularly in areas such as cancer and metabolic disorders.
Introduction to this compound and its Therapeutic Potential
This compound is a lanostane-type triterpenoid that has garnered significant interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-androgenic agent, making it a compound of interest for research into prostate cancer and benign prostatic hyperplasia (BPH).[1][2][3] Specifically, this compound has been shown to exhibit 5α-reductase inhibitory activity and the ability to bind to the androgen receptor (AR).[1][2][3] This interaction leads to the down-regulation of AR signaling, which is a key pathway in the progression of prostate cancer.[1][2]
Beyond its anti-androgenic effects, this compound has also been identified as a potent inhibitor of α-glucosidase, with an IC50 value of 119.8 μM, suggesting its potential application in the management of type 2 diabetes by preventing the digestion of carbohydrates.[3][4] Furthermore, in silico studies have predicted this compound as a potential inhibitor of the Rhinovirus (RV) coat protein, indicating possible antiviral applications.[5] The diverse biological activities of this compound and other triterpenoids from Ganoderma species, such as ganoderic acids which have been shown to target proteins like tubulin and TNF-α, underscore the importance of computational methods to explore their mechanisms of action.[6][7][8]
The In Silico Drug Discovery Workflow
The computational investigation of this compound's protein binding follows a structured workflow. This process begins with identifying potential protein targets and culminates in the detailed analysis of the protein-ligand complex.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:104700-96-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderol B: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Ganoderol B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community.[1] This interest stems from its potential therapeutic applications, including its activity as a potent α-glucosidase inhibitor and its role in modulating the androgen receptor signaling pathway.[2] As with any compound intended for research or pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, pharmacokinetic studies, and ensuring the reliability of experimental results.
This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural product.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. Triterpenoids, including this compound, are generally characterized by their lipophilic nature, which often translates to poor aqueous solubility.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, information from commercial suppliers and data on structurally related compounds can provide valuable insights.
Table 1: Quantitative Solubility Data for this compound and a Related Triterpenoid
| Compound | Solvent | Solubility | Remarks |
| This compound | Dimethyl Sulfoxide (DMSO) | 1.85 mg/mL | Requires sonication for dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic. |
| Ganoderic Acid D | Ethanol | ~30 mg/mL | Purging with an inert gas is recommended. |
| Ganoderic Acid D | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Purging with an inert gas is recommended. |
| Ganoderic Acid D | Dimethylformamide (DMF) | ~30 mg/mL | Purging with an inert gas is recommended. |
| Ganoderic Acid D | 1:3 solution of Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | It is not recommended to store the aqueous solution for more than one day.[3] |
*Ganoderic Acid D is a structurally related lanostane triterpenoid from Ganoderma lucidum. This data is provided for illustrative purposes, and the solubility of this compound may differ.
General Solubility Considerations
Based on its chemical structure and the available data, the following general solubility characteristics for this compound can be inferred:
-
Aqueous Solubility: Expected to be very low in water and aqueous buffers due to its tetracyclic triterpenoid structure, which is predominantly non-polar.
-
Polar Aprotic Solvents: Demonstrates solubility in DMSO, a common solvent for initial in vitro screening of poorly soluble compounds.
-
Polar Protic Solvents: Likely to have some solubility in alcohols such as ethanol and methanol, which can be enhanced with heating or sonication.
-
Non-Polar Organic Solvents: Expected to be soluble in solvents like chloroform, ethyl acetate, and acetone, which are often used in the extraction and purification of triterpenoids from natural sources.
Stability of this compound
The stability of a compound under various environmental conditions is a critical factor for its handling, storage, and the development of stable pharmaceutical formulations.
Storage Recommendations
Based on information from commercial suppliers, the following storage conditions are recommended for this compound to maintain its integrity:
-
Long-term storage: -80°C for up to 6 months.
-
Short-term storage: -20°C for up to 1 month.
-
Protection from light: It is advised to protect this compound from light, suggesting potential photosensitivity.
Forced Degradation and Stability-Indicating Studies
Potential Degradation Pathways:
-
Hydrolysis: The ester or ether linkages, if present in related compounds, could be susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: The double bonds within the triterpenoid structure may be susceptible to oxidation.
-
Photodegradation: As suggested by storage recommendations, exposure to light, particularly UV radiation, may lead to degradation.
-
Thermal Degradation: High temperatures can lead to various degradation reactions.
Experimental Protocols
This section outlines detailed methodologies for conducting solubility and stability studies for this compound.
Solubility Determination Protocol
A common method for determining the solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Caption: Workflow for solubility determination using the shake-flask method.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound (solid and in solution)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Incubate at a specific temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add H₂O₂ solution. Store at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose solid this compound and a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Control Samples: Prepare control samples (unstressed) for comparison.
-
Analysis: Analyze all stressed and control samples by a stability-indicating HPLC-PDA-MS method. Compare the chromatograms to identify degradation products. The mass spectrometer will aid in the structural elucidation of the degradants.
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway Modulation
This compound has been reported to exert its biological effects through the modulation of specific signaling pathways. One of the key pathways identified is the androgen receptor (AR) signaling pathway, which is crucial in the context of prostate cancer.
Androgen Receptor Signaling Pathway
Testosterone, a primary androgen, is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT binds to the androgen receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the AR complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes, such as prostate-specific antigen (PSA), which are involved in cell growth and proliferation. This compound has been shown to inhibit 5α-reductase and also to bind to the androgen receptor, thereby down-regulating this signaling pathway.[2]
Caption: Inhibition of the Androgen Receptor Signaling Pathway by this compound.
Conclusion
This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While quantitative data is limited, the provided information on its solubility in DMSO, storage conditions, and the detailed experimental protocols offer a solid foundation for researchers. The insolubility in aqueous media and the potential for degradation underscore the importance of careful formulation and handling. The elucidation of its interaction with the androgen receptor signaling pathway highlights one of the key mechanisms behind its therapeutic potential. Further research is warranted to expand the solubility and stability profiles of this compound, which will be crucial for its continued development as a potential therapeutic agent.
References
The Natural Abundance and Analysis of Ganoderol B in Ganoderma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of Ganoderol B, a significant bioactive triterpenoid, across various species of the genus Ganoderma. It details the experimental protocols for its extraction and quantification, outlines its biosynthetic pathway, and presents the current state of knowledge to support research and development efforts. While this compound is a known constituent of several Ganoderma species, it is important to note that quantitative data in peer-reviewed literature is less extensive compared to other triterpenoids like ganoderic acids.
Natural Abundance of this compound
This compound, a lanostane-type triterpene alcohol, has been identified in several prominent Ganoderma species, most notably Ganoderma lucidum.[1] Its presence is also reported in species such as Ganoderma pfeifferi and Ganoderma sinense.[2][3] Unlike the more extensively quantified ganoderic acids, specific concentrations of this compound in raw fungal material are not widely documented. Most studies focus on its isolation and bioactivity rather than its precise natural abundance.
The concentration of triterpenoids, in general, can vary significantly based on the species, the part of the mushroom used (fruiting body, mycelia, or spores), cultivation conditions, and geographical origin.[4][5][6] For instance, the total triterpene content in commercial Ganoderma samples can range from 0.21% to as high as 10.56%.[6] While specific data for this compound is limited, some studies provide insights into its yield from extracts, offering a semi-quantitative perspective.
Table 1: Reported Presence and Yield of this compound and Related Triterpenoids in Ganoderma Species
| Ganoderma Species | Part Used | Compound Identified | Reported Concentration / Yield | Analytical Method | Reference(s) |
| Ganoderma lucidum | Fruiting Body | This compound | Isolation confirmed; potent α-glucosidase inhibitor (IC₅₀ of 48.5 µg/ml).[7] | Chloroform Extraction, Silica Gel Chromatography, p-HPLC | [7] |
| Ganoderma lucidum | Mycelia | This compound | 16.4 mg isolated from 300 mg of a crude triterpene sample.[8] | Ethanol/Petroleum Ether Extraction, HSCCC, HPLC | [8] |
| Ganoderma lucidum | Fruiting Body | Ganoderic Acid B | 0.39 g/kg (390 µg/g) after 4 days of high oxygen treatment.[9] | HPLC | [9] |
| Ganoderma pfeifferi | Basidiocarps | This compound | Presence confirmed through isolation. | Not specified | [2] |
| Ganoderma spp. (Indigenous to India) | Fruiting Body | Ganoderic Acid B | 16.64 to 916.89 µg/g.[10] | RP-HPLC | [10] |
Note: Ganoderic Acid B is listed for comparative purposes to highlight the availability of quantitative data for related triterpenoids. It is structurally different from this compound.
Biosynthesis of this compound
This compound, like all Ganoderma triterpenoids, is synthesized via the mevalonate (MVA) pathway.[9] This complex metabolic process begins with acetyl-CoA and proceeds through several key intermediates to produce lanosterol, the universal precursor to all lanostane-type triterpenoids in the fungus. The transformation of lanosterol into the diverse array of ganoderic acids and ganoderols involves a series of poorly understood but critical oxidation, reduction, and acylation reactions.[9] Key regulatory enzymes in the early stages of this pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and squalene synthase (SQS), have been identified as crucial for the overall yield of triterpenoids.[9]
Experimental Protocols
The extraction, isolation, and quantification of this compound require a multi-step approach. The methodologies described below are synthesized from various protocols used for Ganoderma triterpenoids.
Sample Preparation and Extraction
-
Drying and Pulverization : The fungal material (fruiting body or mycelia) is first dried, typically in an oven at 60-70°C, to a constant weight.[11] It is then ground into a fine powder (e.g., passing through a 60-mesh sieve) to increase the surface area for efficient extraction.[11]
-
Solvent Extraction : The powdered sample is extracted using an organic solvent. Ethanol (95-100%) is commonly employed, often under reflux or sonication at elevated temperatures (e.g., 60-80°C) for several hours.[11][12] Chloroform has also been used effectively for extracting this compound.[7] A typical solid-to-liquid ratio is 1:20 (g/mL).[11] The extraction process is usually repeated multiple times to ensure maximum yield.
-
Concentration : The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude triterpenoid extract.[11]
Isolation and Purification
For obtaining pure this compound for use as an analytical standard or for bioactivity studies, the crude extract must be further purified.
-
Solvent Partitioning : The crude extract can be partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, water) to separate compounds based on polarity.
-
Column Chromatography : The triterpenoid-rich fraction is subjected to column chromatography. Silica gel is a common stationary phase, with elution performed using a gradient of solvents like chloroform/methanol or hexane/ethyl acetate.[7]
-
High-Performance/Speed Counter-Current Chromatography (HPLC/HSCCC) : For final purification, preparative HPLC or HSCCC is highly effective.[7][8] HSCCC, a support-free liquid-liquid partition chromatography technique, has been successfully used to isolate this compound with high purity (over 90%) using a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water.[8]
Quantification by HPLC
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or UV detector is the standard method for quantifying specific triterpenoids.[4][13]
-
Chromatographic System : A typical setup includes a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase : A gradient elution is generally used, involving a mixture of an aqueous phase (often acidified with phosphoric or acetic acid to a pH of ~3.0) and an organic phase (acetonitrile or methanol).[10][13][14]
-
Detection : Triterpenoids are typically detected by UV absorbance at a wavelength of approximately 252-254 nm.[4][10][13]
-
Quantification : A calibration curve is generated using a pure standard of this compound at various concentrations. The concentration in the sample extract is then determined by comparing its peak area to the standard curve.[13]
Conclusion and Future Directions
This compound is a pharmacologically significant triterpenoid found in several Ganoderma species. While its presence is confirmed, particularly in G. lucidum, a clear gap exists in the literature regarding its comprehensive quantification across different species and under varied cultivation parameters. The protocols for its extraction and analysis are well-established within the broader context of triterpenoid chemistry. Future research should focus on developing and applying validated analytical methods to quantify this compound in a wider range of Ganoderma species. Such data would be invaluable for the quality control of Ganoderma-based products and for maximizing the yield of this potent compound for drug development and nutraceutical applications.
References
- 1. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative isolation of ganoderic acid S, ganoderic acid T and this compound from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | High Oxygen Treatments Enhance the Contents of Phenolic Compound and Ganoderic Acid, and the Antioxidant and DNA Damage Protective Activities of Ganoderma lingzhi Fruiting Body [frontiersin.org]
- 10. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of the Ethnobotanical Uses and Pharmacological Activities of Ganoderol B-Containing Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
For millennia, fungi from the Ganoderma genus, particularly Ganoderma lucidum (Lingzhi or Reishi), have been a cornerstone of traditional medicine in Asia, revered for their purported ability to promote health and longevity.[1][2] Modern phytochemical research has identified a vast array of bioactive compounds within these fungi, with triterpenoids being a major class responsible for many of their therapeutic effects.[3] Among these is Ganoderol B, a lanostane-type triterpenoid that has demonstrated significant potential in several pharmacological domains. This technical guide provides a comprehensive review of the ethnobotanical background of this compound-containing fungi, details its known biological activities with supporting quantitative data, outlines the experimental protocols for its isolation and functional analysis, and visualizes the key signaling pathways it modulates.
Ethnobotanical Significance of Ganoderma Species
The genus Ganoderma encompasses a variety of polypore mushrooms known for their glossy, varnished appearance.[4] Historically, Ganoderma lucidum is the most celebrated species, with over 2,000 years of use in traditional Chinese medicine to enhance vital energy, strengthen cardiac and liver function, boost the immune system, and increase longevity.[1][2] It has been traditionally prepared as a tea or powder to treat a wide range of ailments, from stress and insomnia to hypertension and hepatitis.[5][6]
Other species also have a history of medicinal use:
-
Ganoderma tsugae (Hemlock Reishi): Used similarly to G. lucidum and found in North America.[1]
-
Ganoderma applanatum (Artist's Conk): Known in herbal medicine for its anti-inflammatory and anti-tumor properties.[1][7]
-
Ganoderma sinense: A species used in Chinese medicine, noted for a chemical composition distinct from G. lucidum.[1][8]
-
Ganoderma pfeifferi (Beeswax Bracket): A European species recognized in traditional medicine for its potential antioxidant and antimicrobial effects.[9][10]
While traditional use is well-documented, modern research seeks to isolate the specific bioactive constituents, such as this compound, and elucidate their mechanisms of action.
Quantitative Bioactivity Data
This compound has been identified as a key bioactive triterpenoid in Ganoderma lucidum.[11][12] Its pharmacological effects have been quantified in several preclinical studies. The total triterpenoid content can vary significantly depending on the fungal strain, growth stage, and cultivation substrate.[1][13]
| Fungal Source | Bioactive Compound(s) | Bioactivity Assay | Result (IC₅₀) | Reference(s) |
| Ganoderma lucidum (fruiting body) | This compound | α-Glucosidase Inhibition | 48.5 µg/mL (119.8 µM) | [11] |
| Ganoderma lucidum (fruiting body) | Acarbose (Positive Control) | α-Glucosidase Inhibition | 336.7 µg/mL (521.5 µM) | [11] |
| Ganoderma lucidum | This compound | Anti-inflammatory (LPS-induced NO production in BV-2 cells) | 13.72 µM | [14] (from cited PMID) |
| Ganoderma lucidum | Ganoderic Acid DM | 5α-Reductase Inhibition | 10.6 µM | |
| Ganoderma lucidum | 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | 5α-Reductase Inhibition | 41.9 µM |
Table 1: Summary of In Vitro Bioactivities of this compound and Related Ganoderma Triterpenoids.
| Fungal Strain / Product | Part / Extract | Total Triterpenoid Content (% w/w) | Reference(s) |
| Ganoderma lucidum (Commercial Variants) | Fruiting Body | 3.84% - 16.84% | [1] |
| Ganoderma lucidum (Commercial Samples) | Fruiting Body | 0.21% - 10.56% | [13] |
| Ganoderma tsugae (Commercial Samples) | Fruiting Body | 0.28% - 2.20% (of 9 specific ganoderic acids) |
Table 2: Total Triterpenoid Content in Ganoderma Species.
Experimental Protocols
The isolation, quantification, and bio-evaluation of this compound involve a series of precise laboratory procedures.
Isolation and Quantification of this compound
This workflow outlines the general procedure for extracting and purifying this compound from fungal material for subsequent analysis.
Methodology Details:
-
Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a solvent such as ethanol or chloroform at elevated temperatures (e.g., 60-80°C) or via maceration at room temperature.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) is used to separate the compounds based on polarity, yielding multiple fractions.[11]
-
Purification: Fractions showing activity in preliminary screens are further purified using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[11]
-
Quantification & Identification: The purity and concentration of the isolated compound are determined by analytical HPLC, typically with UV detection at 240-255 nm. The definitive structure of this compound is confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which reveals its molecular weight and fragmentation patterns.[5]
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia.[11]
Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Yeast α-glucosidase (EC 3.2.1.20) is dissolved in a phosphate buffer (e.g., 50 mM, pH 6.8) to a concentration of 0.5-1.0 U/mL.[2][11]
-
Substrate Solution: p-Nitrophenyl-α-D-glucopyranoside (pNPG) is dissolved in the same phosphate buffer to a concentration of 1-3 mM.[1][11]
-
Inhibitor Solution: this compound is dissolved (typically in DMSO) and serially diluted with the buffer to various concentrations.
-
Stop Solution: A sodium carbonate (Na₂CO₃) solution (e.g., 0.1-1.0 M) is prepared.[1][11]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.[2][11]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition percentage against inhibitor concentration.
-
Anti-Androgenic Activity Assays
This compound's anti-androgenic effects are evaluated through its ability to inhibit 5α-reductase and block androgen receptor signaling in prostate cancer cells.[7][12]
This assay measures the inhibition of the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT).
Protocol:
-
Enzyme Preparation: Microsomes containing 5α-reductase are prepared from rat liver homogenates.
-
Reaction Mixture: In a reaction tube, combine the microsomal suspension, a phosphate buffer (pH 6.5), testosterone, and the test compound (this compound) at various concentrations.
-
Initiation and Incubation: The reaction is initiated by adding NADPH as a cofactor. The mixture is then incubated at 37°C for 30-60 minutes.
-
Extraction and Analysis: The reaction is stopped, and the remaining testosterone is extracted using an organic solvent. The amount of testosterone is quantified using HPLC with UV detection at ~242 nm.
-
Data Analysis: The inhibitory activity is determined by comparing the amount of testosterone remaining in the sample tubes to the control tubes. The IC₅₀ value is then calculated.
This cell-based assay assesses the ability of this compound to inhibit the growth of androgen-sensitive human prostate cancer cells (LNCaP).
Protocol:
-
Cell Culture: LNCaP cells, which express the androgen receptor, are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS). For the experiment, cells are often switched to a medium with charcoal-stripped FBS (CS-FBS) to remove endogenous androgens.
-
Plating and Treatment: Cells are seeded in multi-well plates (e.g., 12-well or 96-well) at a density of 1-3 x 10⁴ cells/cm². After allowing the cells to attach, the medium is replaced with fresh CS-FBS medium containing a stimulating androgen (e.g., testosterone or the synthetic androgen R1881) and varying concentrations of this compound.
-
Incubation: The cells are incubated for an extended period, typically 6-10 days, to allow for measurable differences in proliferation.
-
Viability Assessment: Cell proliferation or viability is measured using a standard method, such as direct cell counting with a hemocytometer, or a colorimetric assay like the Alamar Blue or MTT assay.[3]
-
Data Analysis: The proliferation of treated cells is compared to the androgen-stimulated control to determine the percentage of growth inhibition.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are rooted in its ability to modulate specific intracellular signaling cascades, particularly those related to hormonal regulation and inflammation.
Inhibition of Androgen Receptor (AR) Signaling
A key mechanism for this compound's potential in managing androgen-dependent conditions like benign prostatic hyperplasia (BPH) and prostate cancer is its dual action on the androgen pathway. It both reduces the production of the potent androgen DHT via 5α-reductase inhibition and directly antagonizes the androgen receptor.[7][12]
Attenuation of Pro-inflammatory Signaling
Like other triterpenoids from Ganoderma, this compound exerts anti-inflammatory effects.[14] Studies on related compounds show this is often achieved by inhibiting key pro-inflammatory signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are activated by stimuli like bacterial lipopolysaccharide (LPS).[13]
Conclusion and Future Directions
The long history of Ganoderma species in traditional medicine provides a valuable foundation for modern drug discovery. This compound stands out as a promising bioactive triterpenoid with well-defined activities against key therapeutic targets in metabolic disease, oncology, and inflammatory conditions. Its dual-action anti-androgenic properties make it a particularly interesting candidate for further investigation in the context of prostate diseases.
Future research should focus on obtaining more precise quantitative data on this compound concentrations across a wider range of Ganoderma species and cultivated strains. Further elucidation of its effects on signaling pathways, in vivo efficacy studies, and toxicological assessments are critical next steps in translating the ethnobotanical promise of these fungi into clinically relevant therapeutic agents. The detailed protocols and pathway analyses presented in this guide offer a framework for researchers to build upon these efforts.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftb.com.hr [ftb.com.hr]
- 6. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. maxapress.com [maxapress.com]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. akjournals.com [akjournals.com]
- 14. Reishi Mushroom: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
The Pivotal Role of Ganoderol B in the Lipid Metabolism of Ganoderma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderma, a genus of polypore fungi, is renowned for its rich production of bioactive secondary metabolites, particularly triterpenoids, which are integral to its medicinal properties. Among these, Ganoderol B, a lanostane-type triterpenoid, has garnered significant scientific interest. This technical guide provides an in-depth exploration of this compound and its intricate role in the lipid metabolism of Ganoderma. It details the biosynthetic pathway leading to this compound, its downstream effects on lipid accumulation and regulation, and the key signaling pathways involved. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Ganoderma Lipid Metabolism
The lipid metabolism in Ganoderma is a complex network of biochemical reactions essential for its growth, development, and the synthesis of a diverse array of bioactive compounds. A crucial branch of this metabolism is the biosynthesis of triterpenoids, which are derived from the isoprenoid pathway. These compounds, including the pharmacologically significant this compound, are synthesized from acetyl-CoA through a series of enzymatic steps. Understanding the regulation of this pathway is paramount for harnessing the therapeutic potential of Ganoderma.
The Biosynthesis of this compound
This compound is a highly oxygenated lanostane-type triterpenoid. Its biosynthesis originates from the mevalonate (MVA) pathway, a conserved pathway in fungi for the production of isoprenoid precursors.[1]
Key Precursor: The journey begins with acetyl-CoA, which is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
Rate-Limiting Step: The enzyme HMG-CoA reductase (HMGR) catalyzes the conversion of HMG-CoA to mevalonate. This is a critical regulatory point in the pathway.
Formation of Lanosterol: Through a series of enzymatic reactions, mevalonate is converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks. These units are sequentially condensed to form farnesyl pyrophosphate (FPP), which is then dimerized to form squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene by the enzyme lanosterol synthase (LS) yields lanosterol, the direct precursor to this compound and other triterpenoids in Ganoderma.[1][2][3] Overexpression of the lanosterol synthase gene has been shown to enhance the accumulation of lanosterol.[2]
Final Modifications: Lanosterol undergoes a series of post-modification reactions, including hydroxylation, oxidation, and demethylation, catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes, to yield the diverse array of ganoderic acids and ganoderols, including this compound.[3]
Regulatory Mechanisms: The SREBP Signaling Pathway
The sterol regulatory element-binding protein (SREBP) is a key transcription factor that plays a central role in regulating the biosynthesis of sterols and fatty acids in fungi.[4][5] In Ganoderma lingzhi, SREBP has been identified as a crucial regulator of both triterpenoid and lipid metabolism.[4][6]
Overexpression of SREBP in G. lingzhi has been shown to significantly upregulate the expression of genes involved in the MVA pathway, such as mevalonate kinase and HMG-CoA synthetase, as well as genes in ergosterol biosynthesis.[4] This leads to an increased accumulation of mevalonic acid, lanosterol, ergosterol, and various ganoderic acids.[4][5] The activity of SREBP can be inhibited by fatostatin, which reverses the effects of SREBP overexpression.[4][5]
References
- 1. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 2. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The bHLH-zip transcription factor SREBP regulates triterpenoid and lipid metabolisms in the medicinal fungus Ganoderma lingzhi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bHLH-zip transcription factor SREBP regulates triterpenoid and lipid metabolisms in the medicinal fungus Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
Methodological & Application
High-Speed Counter-Current Chromatography: A Robust Method for the Purification of Ganoderol B
Application Note
Introduction
Ganoderol B, a bioactive lanostane-type triterpenoid isolated from Ganoderma species, has garnered significant interest within the scientific and pharmaceutical communities. This interest stems from its potential therapeutic applications, particularly its anti-androgenic effects, which suggest a promising role in the development of treatments for prostate cancer and benign prostatic hyperplasia. The purification of this compound from complex extracts of Ganoderma, however, presents a significant challenge. High-Speed Counter-Current Chromatography (HSCCC) has emerged as an effective liquid-liquid partition chromatography technique for the isolation and purification of natural products, offering advantages such as high recovery rates and the elimination of irreversible sample adsorption onto solid stationary phases. This application note details a comprehensive protocol for the purification of this compound using HSCCC.
Biological Activity of this compound: Targeting the Androgen Receptor Signaling Pathway
This compound exerts its biological effects primarily through the modulation of the androgen receptor (AR) signaling pathway, a critical pathway in the development and progression of prostate cancer.[1][2] The mechanism of action involves two key inhibitory functions:
-
Inhibition of 5α-reductase: This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting 5α-reductase, this compound reduces the levels of DHT, a primary activator of the androgen receptor.
-
Androgen Receptor Antagonism: this compound has been shown to bind to the androgen receptor, likely in a competitive manner at the ligand-binding domain.[3][4] This binding prevents or reduces the binding of androgens like DHT, thereby inhibiting the subsequent downstream signaling cascade.
The disruption of the AR signaling pathway by this compound leads to the downregulation of androgen-responsive genes, such as prostate-specific antigen (PSA), and ultimately inhibits the growth of androgen-dependent prostate cancer cells.[1][2]
Experimental Overview and Data
The purification of this compound from a crude extract of Ganoderma mycelia was successfully achieved using HSCCC. The selection of an appropriate two-phase solvent system is paramount for successful separation in HSCCC. The ideal system provides a partition coefficient (K) for the target compound that is typically between 0.5 and 2.0, ensuring efficient partitioning and elution. For this compound, a biphasic solvent system composed of n-hexane-ethyl acetate-methanol-water was optimized to achieve effective separation.
Quantitative Data Summary
| Parameter | Value | Reference |
| HSCCC Solvent System | n-hexane-ethyl acetate-methanol-water (7:12:11:5, v/v/v/v) | |
| Crude Sample Load | 300 mg | |
| Yield of this compound | 16.4 mg | |
| Purity of this compound | 90.4% (determined by HPLC) | |
| Recovery Rate | ~5.5% |
Experimental Protocols
Preparation of Crude Extract from Ganoderma Mycelia
-
Fermentation and Harvesting: Ganoderma lucidum mycelia are obtained through a two-stage fermentation process. The mycelia are then harvested and dried.
-
Extraction: The dried mycelia are extracted sequentially with ethanol and petroleum ether to obtain a crude triterpenoid extract.
-
Concentration: The crude extract is concentrated under reduced pressure to yield a residue, which is then used for HSCCC purification.
High-Speed Counter-Current Chromatography (HSCCC) Protocol
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 7:12:11:5. The mixture is thoroughly shaken in a separatory funnel and allowed to stand until the two phases are completely separated. The upper phase (stationary phase) and the lower phase (mobile phase) are collected separately.
-
HSCCC Instrument Setup:
-
Fill the entire HSCCC column with the upper phase (stationary phase).
-
Set the revolution speed of the apparatus.
-
Pump the lower phase (mobile phase) into the column at a specific flow rate until the hydrodynamic equilibrium is established.
-
-
Sample Injection: Dissolve 300 mg of the crude triterpenoid extract in a suitable volume of the biphasic solvent system and inject it into the HSCCC column.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect the effluent in fractions of a defined volume.
-
Monitoring: Monitor the separation process by analyzing small aliquots of the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation of this compound: Combine the fractions containing pure this compound, as determined by the monitoring step.
-
Final Purification and Identification: The combined fractions are concentrated to yield purified this compound. The purity is confirmed by HPLC, and the chemical structure is identified using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution using acetonitrile and water containing a small percentage of acid (e.g., 0.1% acetic acid or 0.03% phosphoric acid) is typically employed.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: The detection wavelength is set at approximately 252 nm.
-
Sample Preparation: A small amount of the purified this compound is dissolved in methanol and filtered before injection.
-
Quantification: The purity of this compound is determined by comparing the peak area of this compound to the total peak area in the chromatogram.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. This compound | CAS:104700-96-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC-UV Method for the Quantification of Ganoderol B in Ganoderma Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Ganoderol B in extracts derived from Ganoderma species, such as Ganoderma lucidum. This compound is a bioactive triterpenoid known for its potential therapeutic properties, including anti-androgenic and α-glucosidase inhibitory effects.[1][2] The accurate quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This protocol provides a comprehensive guide covering sample preparation, chromatographic conditions, and method validation parameters.
Introduction
Ganoderma lucidum (Reishi or Lingzhi) is a medicinal mushroom with a long history of use in traditional medicine. Its therapeutic effects are largely attributed to its rich composition of triterpenoids and polysaccharides.[3] this compound, a lanostane-type triterpenoid, has garnered significant interest for its pharmacological activities. Notably, it has been shown to exhibit anti-androgenic effects by inhibiting the 5α-reductase enzyme and binding to the androgen receptor, making it a compound of interest for research into benign prostatic hyperplasia and prostate cancer.[1][4]
Given the increasing interest in this compound for pharmaceutical and nutraceutical applications, a reliable and validated analytical method is essential for its quantification in raw materials and finished products. HPLC-UV is a widely accessible, robust, and cost-effective technique for the analysis of triterpenoids.[5] This document presents a detailed protocol for the extraction and subsequent quantification of this compound.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade).
-
Reference Standard: this compound (purity >95%).
-
Sample: Dried and powdered Ganoderma lucidum fruiting body or mycelia.
Equipment
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Volumetric flasks and pipettes.
Sample Preparation: Ultrasonic-Assisted Extraction
-
Weighing: Accurately weigh 1.0 g of powdered Ganoderma sample into a conical flask.
-
Extraction: Add 25 mL of methanol to the flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature. Ultrasonication is an effective method for extracting triterpenoids from Ganoderma species.
-
Centrifugation: Centrifuge the resulting mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process (steps 2-4) on the remaining solid residue one more time to ensure complete extraction.
-
Combine & Evaporate: Combine the supernatants from both extractions. Evaporate the solvent to dryness under reduced pressure.
-
Reconstitution & Filtration: Reconstitute the dried extract with 5.0 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Chromatographic Conditions
The separation and quantification are performed using a reversed-phase HPLC method. The conditions provided are based on established methods for analyzing triterpenoids in Ganoderma.[5][6][7]
| Parameter | Specification |
| HPLC Column | C18 Reversed-Phase Column (e.g., Agilent Zorbax SB-C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.03% Aqueous Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 40-60% B; 15-30 min: 60-80% B; 30-35 min: 80% B; 35-40 min: 80-40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 252 nm |
Table 1: Recommended HPLC-UV Chromatographic Conditions.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for quantitative analysis. The following table summarizes typical validation parameters and acceptable limits for the analysis of triterpenoids.[6][7][8]
| Parameter | Method | Acceptance Criteria | Typical Result |
| Linearity | Calibration curve with 5-7 concentrations | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 (Range: 5-200 µg/mL) |
| Specificity | Comparison of blank, standard, and sample chromatograms | No interfering peaks at the retention time of this compound | Peak purity confirmed |
| Accuracy (Recovery) | Spiking a known amount of standard into a sample matrix | 90 - 110% recovery | 97.1% - 103.5% |
| Precision (RSD%) | Repeat injections of the same sample (n=6) | RSD ≤ 2.0% | Intra-day RSD: 1.2%, Inter-day RSD: 1.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Reportable value | ~0.4 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Reportable value | ~1.2 µg/mL |
Table 2: Summary of Method Validation Parameters and Typical Performance Data.
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: Workflow for this compound quantification.
Signaling Pathway: Anti-Androgenic Action of this compound
This compound exerts its anti-androgenic effects through a dual mechanism: inhibiting the 5α-reductase enzyme and directly competing for the androgen receptor (AR).[1][4] This pathway is significant in prostate-related research.
Caption: Anti-androgenic signaling pathway of this compound.
Conclusion
The HPLC-UV method described provides a reliable, specific, and accurate protocol for the quantification of this compound in Ganoderma extracts. The method is suitable for the quality control of raw materials, process optimization in manufacturing, and the standardization of commercial herbal products. The detailed workflow and validated parameters ensure that laboratories can readily implement this procedure to obtain consistent and reproducible results, aiding in the development of new therapeutics and functional foods based on this promising bioactive compound.
References
- 1. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ftb.com.hr [ftb.com.hr]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS for the Detection of Ganoderol B and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderol B is a bioactive lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum (Lingzhi).[1][2] This compound, along with other triterpenes in Ganoderma, is recognized for a variety of pharmacological effects, including potential anti-tumor and cholesterol synthesis inhibitory activities.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantification of this compound and the identification of its metabolites in complex biological matrices.[4][5] This application note provides a detailed protocol for the extraction, separation, and detection of this compound and its putative metabolites using LC-MS/MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for extraction from Ganoderma raw materials and biological fluids.
A. Extraction from Ganoderma Fruiting Bodies/Mycelia:
This protocol is adapted from methods used for related triterpenoids.[4][6][7]
-
Grinding: Freeze-dry the Ganoderma sample (fruiting body or mycelia) and grind it into a fine powder (approx. 100 mesh).[8]
-
Extraction: Accurately weigh 1.0 g of the sample powder into a flask. Add 20 mL of chloroform or 80% ethanol.[4][8]
-
Sonication: Place the flask in an ultrasonic water bath and extract for 30-60 minutes at 60°C.[4][8] Repeat the extraction process twice more with fresh solvent.
-
Combine and Evaporate: Combine the three extracts and filter them. Evaporate the filtrate to dryness under reduced pressure at 40°C.[4]
-
Reconstitution: Dissolve the resulting residue in 5-10 mL of methanol.[1][7]
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.[4][9][10]
B. Extraction from Biological Matrices (Plasma, Bile, Tissue Homogenates):
This protocol is based on methodologies for analyzing related triterpenoid metabolites in vivo.[5][11]
-
Precipitation: To 100 µL of plasma or bile, add 400 µL of ice-cold acetonitrile or methanol containing an appropriate internal standard (e.g., hydrocortisone[4]) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 2-3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000-15,000 x g for 15-20 minutes at 4°C.[11]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Filtration: Centrifuge or filter through a 0.22 µm filter before injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Chromatographic separation is critical for resolving this compound from its isomers and other matrix components.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | Reversed-phase C18 column (e.g., Agilent Zorbax XDB C18, 250 mm × 4.6 mm, 5 µm or ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.8 µm)[4][9][10][12] |
| Column Temperature | 30-40°C[1][13] |
| Mobile Phase A | Water with 0.1% Formic Acid[9][10][12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9][10][12] |
| Flow Rate | 0.3 - 0.5 mL/min (analytical scale)[4] |
| Injection Volume | 5 - 20 µL[4][8] |
| Gradient Elution | See Table 1 for a typical gradient program. |
Table 1: Suggested LC Gradient Program This gradient is a starting point and should be optimized for specific applications.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 1.0 | 95.0 | 5.0 |
| 9.0 | 5.0 | 95.0 |
| 12.0 | 5.0 | 95.0 |
| 12.1 | 95.0 | 5.0 |
| 15.0 | 95.0 | 5.0 |
Mass Spectrometry (MS/MS) Method
Detection is typically performed on a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for quantification.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TRAP Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[1][4] |
| Ionization Mode | Positive and/or Negative Ion Mode (method development required)[4] |
| Capillary Voltage | 3500 V (APCI) or 3000-4500 V (ESI)[1] |
| Source Temperature | 325-450°C (APCI) or 120-150°C (ESI)[1] |
| Nebulizing/Drying Gas | Nitrogen, flow and temperature optimized per instrument manufacturer guidelines. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusing a standard solution of this compound. See Table 2 for theoretical transitions of this compound and its potential metabolites.[5][14][15] |
Data Presentation
Table 2: Theoretical MRM Transitions for this compound and its Metabolites Note: The exact m/z values for precursor and product ions, as well as optimal collision energies (CE), must be determined experimentally.
| Compound | Metabolic Reaction | Mass Shift | Precursor Ion [M+H]⁺ (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |
| This compound | Parent Compound | - | 457.36 | Requires optimization | Requires optimization |
| Hydroxy-Ganoderol B | Hydroxylation | +16 | 473.36 | Requires optimization | Requires optimization |
| Oxo-Ganoderol B | Oxidation | +14 | 471.34 | Requires optimization | Requires optimization |
| Carboxy-Ganoderol B | Oxidation | +28 | 485.32 | Requires optimization | Requires optimization |
| This compound-Glucuronide | Glucuronidation | +176 | 633.40 | Requires optimization | Requires optimization |
Visualization of Workflows and Pathways
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Metabolism of this compound
While the specific metabolic pathway of this compound is not extensively detailed, the metabolism of the structurally similar Ganoderic Acid B has been investigated in rats.[5][14][15] These studies provide a strong basis for predicting the metabolic fate of this compound. The primary metabolic transformations are expected to be Phase I and Phase II reactions.
-
Phase I Metabolism: The most common pathways are oxidation and hydroxylation, which introduce or expose polar functional groups.[5][14] Reduction reactions have also been observed for related compounds.[5]
-
Phase II Metabolism: Glucuronidation is a key Phase II conjugation reaction, where glucuronic acid is attached to the molecule to significantly increase its water solubility and facilitate its excretion, particularly observed in bile.[5][14]
The biosynthesis of triterpenoids like this compound in Ganoderma occurs via the mevalonate pathway, starting from acetyl-CoA.[2][16]
Caption: Predicted metabolic pathway of this compound.
Conclusion
The LC-MS/MS method outlined provides a robust and sensitive framework for the quantitative analysis of this compound and the qualitative identification of its metabolites. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive starting point for researchers in natural product analysis and drug metabolism studies. Proper optimization of chromatographic and mass spectrometric conditions will be essential to achieve the desired performance for specific biological matrices and research questions.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. ganoderma-market.com [ganoderma-market.com]
- 5. Structural identification of the metabolites of ganoderic acid B from Ganoderma lucidum in rats based on liquid chromatography coupled with electrospray ionization hybrid ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation of ganoderic acid S, ganoderic acid T and this compound from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. UPLC-ESI-MS/MS-based widely targeted metabolomics reveals differences in metabolite composition among four Ganoderma species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | UPLC-ESI-MS/MS-based widely targeted metabolomics reveals differences in metabolite composition among four Ganoderma species [frontiersin.org]
- 11. Study on Differences of Metabolites among Different Ganoderma Species with Comprehensive Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural identification of the metabolites of ganoderic acid B from Ganoderma lucidum in rats based on liquid chromatography coupled with electrospray ionization hybrid ion trap and time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Androgen Receptor Binding Affinity Assay for Ganoderol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol B, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential therapeutic applications, particularly in androgen-related conditions.[1] This document provides detailed application notes and protocols for assessing the binding affinity of this compound to the androgen receptor (AR), a critical step in elucidating its mechanism of action and evaluating its potential as a modulator of AR signaling. The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer, benign prostatic hyperplasia, and other androgen-dependent diseases.[1][2] Compounds that can effectively bind to the AR and modulate its activity are therefore of great therapeutic interest. This compound has been identified as a compound with the ability to bind to the androgen receptor and inhibit the growth of androgen-induced LNCaP cells, suggesting its potential as an anti-androgenic agent.[1][3]
Data Presentation
The binding affinity of this compound and other related compounds from Ganoderma lucidum for the androgen receptor has been quantified, providing valuable comparative data. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, representing the concentration of a compound required to displace 50% of a radiolabeled ligand from the receptor.
| Compound | IC50 of Androgen Receptor Binding Activity (μM) |
| This compound | 16 |
| Ganodermatriol | 38 |
| Ganoderiol F | 25 |
| Lucidumol B | >100 |
| Ganodermanontriol | 45 |
| Ganoderiol A | >100 |
Data sourced from a study on ganoderma alcohols isolated from Ganoderma lucidum.[4]
Signaling Pathway
The androgen receptor signaling pathway is a key cascade in normal male physiology and in the pathology of androgen-dependent diseases. Understanding this pathway is crucial for contextualizing the action of compounds like this compound.
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a detailed protocol for a competitive androgen receptor binding assay using the Scintillation Proximity Assay (SPA) technique. This method is highly suitable for determining the binding affinity of compounds like this compound.
Principle of the Scintillation Proximity Assay (SPA)
SPA is a homogeneous radioisotopic assay technique that eliminates the need for a separation step to distinguish bound from free radioligand.[5][6][7][8] The androgen receptor is immobilized on SPA beads which contain a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, resulting in light emission that can be detected.[7][8][9] Unbound radioligand in the solution is too far away to cause a signal.[7][8] A test compound, such as this compound, will compete with the radiolabeled ligand for binding to the receptor, leading to a decrease in the signal.
Materials and Reagents
-
Androgen Receptor: Recombinant human androgen receptor ligand-binding domain (AR-LBD).
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: Unlabeled Dihydrotestosterone (DHT).
-
SPA Beads: Protein A-coated PVT SPA beads.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA).
-
Microplates: 96-well or 384-well white, clear-bottom microplates.
-
Scintillation Counter: A microplate-compatible scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for the Androgen Receptor Binding SPA.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a working solution of the androgen receptor in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a working solution of [³H]-DHT in assay buffer. The concentration should be approximately equal to its Kd for the androgen receptor to ensure a good signal-to-noise ratio.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in assay buffer. Ensure the final DMSO concentration in the assay wells is consistent across all concentrations and does not exceed 1%.
-
Prepare control solutions:
-
Total Binding: Assay buffer without any competing ligand.
-
Non-specific Binding: Assay buffer containing a high concentration of unlabeled DHT (e.g., 10 µM) to saturate the receptors.
-
Vehicle Control: Assay buffer containing the same final concentration of DMSO as the test compound wells.
-
-
-
Assay Procedure:
-
To each well of the microplate, add the following in order:
-
Assay Buffer
-
This compound dilution or control solution.
-
[³H]-DHT working solution.
-
Androgen receptor working solution.
-
-
Add the SPA bead slurry to each well.
-
Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (typically 2-4 hours), with gentle shaking. The plate should be protected from light.
-
-
Data Acquisition:
-
After incubation, centrifuge the plate briefly to ensure the beads have settled.
-
Read the plate in a microplate scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis
-
Calculate Percent Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of this compound, calculate the percent inhibition of specific binding using the following formula: % Inhibition = 100 * (1 - (Sample CPM - Non-specific Binding CPM) / (Total Binding CPM - Non-specific Binding CPM)))
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value. The IC50 is the concentration of this compound that causes 50% inhibition of [³H]-DHT binding.
-
Conclusion
This document provides a framework for conducting an androgen receptor binding affinity assay for this compound. The provided data and protocols can serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound. The ability of this compound to bind to the androgen receptor underscores its potential as a modulator of androgen signaling, warranting further investigation for its application in androgen-related pathologies.[1][2]
References
- 1. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antiproliferation Activity of Ganoderma formosanum Extracts on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Studying Ganoderol B Cytotoxicity in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderol B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest in oncological research. Triterpenoids from Ganoderma species are known to possess a wide range of pharmacological properties, including anti-inflammatory, anti-androgenic, and cytotoxic activities against various cancer cell lines.[1][2] this compound, in particular, has been identified as an inhibitor of androgen-induced prostate cancer cell growth, suggesting its potential as a therapeutic agent.[3]
These application notes provide a comprehensive guide for researchers to investigate the cytotoxic effects of this compound using established in vitro cell culture models. The protocols detailed herein cover essential assays for assessing cell viability, membrane integrity, and the induction of apoptosis. Furthermore, potential signaling pathways involved in this compound-mediated cytotoxicity are discussed and visualized.
Recommended Cell Lines for Cytotoxicity Screening
The choice of cell line is critical for elucidating the cytotoxic profile of this compound. Based on existing literature for related compounds and the known anti-androgenic activity of this compound, the following human cancer cell lines are recommended for initial screening:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line, particularly relevant for investigating the anti-androgenic effects of this compound.[4]
-
PC-3 and DU145: Androgen-independent human prostate cancer cell lines, useful for determining if this compound's cytotoxicity extends beyond androgen receptor signaling.[5]
-
MCF-7: A human breast adenocarcinoma cell line, commonly used for screening potential anti-cancer agents.
-
HeLa: A human cervical cancer cell line, often used as a standard for cytotoxicity studies.
-
HepG2: A human liver cancer cell line, relevant for assessing potential hepatotoxicity or anti-cancer effects in liver cells.
A non-cancerous cell line, such as human fibroblasts or an immortalized normal epithelial cell line, should be included as a control to assess the selective cytotoxicity of this compound towards cancer cells.
Data Presentation: Cytotoxicity of Ganoderma Triterpenoids
While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of various extracts and related triterpenoid compounds from Ganoderma species to provide a comparative reference.
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
| Ganoderma applanatum Methanolic Extract | MDA-MB-231 (Breast Cancer) | MTT | 84.6 µg/ml | [4] |
| HEp-2 (Cervical Cancer) | MTT | 43.2 µg/ml | [4] | |
| Vero (Normal Kidney) | MTT | Not significantly cytotoxic | [4] | |
| Ganoderic Acid A | HepG2 (Liver Cancer) | CCK-8 | ~100 µmol/l (at 48h) | [6] |
| SMMC7721 (Liver Cancer) | CCK-8 | ~75 µmol/l (at 48h) | [6] | |
| Ganoderiol F | Huh7 (Liver Cancer) | Not Specified | 24.39–47.29 μM | [7] |
| Lucidenic Acid B | HL-60 (Leukemia) | Not Specified | 2.8-27.9 µg/ml | [8] |
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead or damaged cells.[9]
Materials:
-
96-well flat-bottom plates
-
Cells and this compound as in the MTT assay
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Set up the following controls in triplicate:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Culture medium without cells.
-
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental value - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Cells and this compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Data Analysis: The flow cytometer will generate a quadrant plot:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Potential Signaling Pathways
Triterpenoids from Ganoderma lucidum are known to exert their cytotoxic effects by modulating various signaling pathways. While the specific pathways affected by this compound require further investigation, based on studies of related compounds, the following are potential targets.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. Some Ganoderma compounds have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus.
Apoptosis and Cell Cycle Pathways
Ganoderma triterpenoids can induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[6] They can also induce cell cycle arrest, often at the G1 or S phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[9] For instance, downregulation of cyclin D1 and CDK4/6 can lead to G1 arrest.[7]
Conclusion
The protocols and information provided in these application notes serve as a robust starting point for investigating the cytotoxic properties of this compound. By employing a panel of relevant cancer cell lines and utilizing the described assays, researchers can systematically evaluate its anti-cancer potential. Further studies to elucidate the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Water-Extracted Ganoderma lucidum Induces Apoptosis and S-Phase Arrest via Cyclin-CDK2 Pathway in Glioblastoma Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of Ganoderma lucidum by inhibition of NF-κB p65 phosphorylation [kjoas.org]
- 9. The Antiproliferation Activity of Ganoderma formosanum Extracts on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Ganoderol B in Prostate Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Ganoderol B, a bioactive triterpenoid isolated from Ganoderma lucidum, in the context of prostate cancer. This document outlines detailed protocols for a relevant in vivo model, summarizes key quantitative data, and illustrates the signaling pathways implicated in the action of this compound.
Introduction to this compound and its Anti-Cancer Potential
This compound has demonstrated notable anti-androgenic properties, making it a promising candidate for prostate cancer research. Its mechanisms of action include the inhibition of 5α-reductase, an enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), and the ability to bind to the androgen receptor (AR), thereby interfering with androgen signaling.[1] In vivo studies have shown that this compound can suppress the testosterone-induced regrowth of the ventral prostate in rats, suggesting its potential therapeutic utility in both prostate cancer and benign prostatic hyperplasia (BPH).[1] Furthermore, extracts from Ganoderma lucidum, containing this compound, have been shown to impact various prostate cancer cell lines, including LNCaP, PC-3, and DU145, through the modulation of signaling pathways such as the Jak-1/STAT-3 and PRMT6 pathways.
Animal Model Selection: Testosterone-Induced Prostate Regrowth in Rats
The most relevant and established animal model to evaluate the anti-androgenic effects of this compound is the testosterone-induced prostate regrowth model in castrated adult rats. This model is particularly well-suited because it directly assesses the ability of a compound to counteract the proliferative effects of androgens on prostatic tissue.
Model Rationale: Castration leads to the regression of the prostate gland due to the removal of endogenous androgens. Subsequent administration of exogenous testosterone stimulates the regrowth of the prostate.[2][3][4] This allows for a clear and quantifiable assessment of the inhibitory effects of co-administered compounds like this compound on androgen-driven prostate growth.
Experimental Protocols
Testosterone-Induced Prostate Regrowth Model in Rats
This protocol details the procedure for inducing prostate regrowth in castrated rats and evaluating the efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Testosterone propionate
-
Vehicle for this compound (e.g., corn oil, appropriate solvent)
-
Vehicle for testosterone propionate (e.g., corn oil)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for castration
-
Sutures or wound clips
-
Animal scales
-
Calipers
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Castration:
-
Anesthetize the rats using an appropriate anesthetic.
-
Perform bilateral orchiectomy (castration) through a scrotal incision.[5][6][7] Ligate the spermatic cord and blood vessels before removing the testes.
-
Suture the incision and allow the animals to recover for 7-14 days to ensure complete regression of the prostate gland.[2][3]
-
-
Experimental Groups: Divide the castrated rats into the following groups (n=8-10 per group):
-
Group 1 (Control): Administer vehicle for both this compound and testosterone.
-
Group 2 (Testosterone): Administer vehicle for this compound and testosterone propionate.
-
Group 3 (this compound Low Dose): Administer a low dose of this compound and testosterone propionate.
-
Group 4 (this compound High Dose): Administer a high dose of this compound and testosterone propionate.
-
Group 5 (Positive Control - optional): Administer a known anti-androgenic agent (e.g., finasteride) and testosterone propionate.
-
-
Drug Administration:
-
Monitoring:
-
Monitor the body weight of the animals regularly.
-
At the end of the treatment period, collect blood samples for Prostate-Specific Antigen (PSA) analysis.
-
-
Euthanasia and Tissue Collection:
-
At the end of the study, euthanize the animals.
-
Carefully dissect the ventral prostate and weigh it.
-
-
Data Analysis:
-
Calculate the prostate weight to body weight ratio.
-
Analyze PSA levels.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different groups.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from the testosterone-induced prostate regrowth model when evaluating this compound.
Table 1: Effect of this compound on Prostate Weight in a Testosterone-Induced Prostate Regrowth Rat Model
| Treatment Group | Dose | Mean Ventral Prostate Weight (mg) ± SD | Prostate Weight Inhibition (%) |
| Control (Vehicle) | - | Value | - |
| Testosterone | e.g., 3 mg/kg | Value | 0 |
| Testosterone + this compound | Low Dose | Value | Value |
| Testosterone + this compound | High Dose | Value | Value |
| Testosterone + Finasteride | e.g., 5 mg/kg | Value | Value |
Note: Specific values need to be obtained from detailed experimental reports.
Table 2: Effect of this compound on Serum PSA Levels in a Testosterone-Induced Prostate Regrowth Rat Model
| Treatment Group | Dose | Mean Serum PSA Level (ng/mL) ± SD | PSA Level Reduction (%) |
| Control (Vehicle) | - | Value | - |
| Testosterone | e.g., 3 mg/kg | Value | 0 |
| Testosterone + this compound | Low Dose | Value | Value |
| Testosterone + this compound | High Dose | Value | Value |
| Testosterone + Finasteride | e.g., 5 mg/kg | Value | Value |
Note: Specific values need to be obtained from detailed experimental reports. Ganoderma lucidum extracts have been shown to decrease PSA levels.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways in prostate cancer that are potentially modulated by this compound.
Caption: Androgen Receptor signaling pathway and points of inhibition by this compound.
Caption: JAK/STAT signaling pathway and inhibition by Ganoderma extracts.
Caption: PRMT6 signaling pathway and its inhibition by Ganoderma components.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating this compound in the testosterone-induced prostate regrowth rat model.
Caption: Experimental workflow for in vivo evaluation of this compound.
Conclusion
The testosterone-induced prostate regrowth model in castrated rats is a robust and reproducible method for assessing the anti-androgenic properties of compounds like this compound. The protocols and data presented here provide a framework for the preclinical evaluation of this compound as a potential therapeutic agent for prostate cancer. Further studies utilizing xenograft models with human prostate cancer cell lines could provide additional insights into its anti-tumor efficacy.
References
- 1. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testosterone stimulates angiogenesis and vascular regrowth in the ventral prostate in castrated adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Androgenic Regulation of Oxidative Stress in the Rat Prostate: Involvement of NAD(P)H Oxidases and Antioxidant Defense Machinery during Prostatic Involution and Regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. Neutering in Rats | VCA Animal Hospitals [vcahospitals.com]
- 7. files.eric.ed.gov [files.eric.ed.gov]
- 8. Ganoderma lucidum is an inhibitor of testosterone-induced prostatic hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Total Synthesis of Ganoderol B and Its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of Ganoderol B and its analogues, including detailed experimental protocols and a summary of their biological activities. This compound, a lanostane-type triterpenoid isolated from Ganoderma lucidum, has garnered significant interest due to its potential therapeutic applications, including anti-androgenic and α-glucosidase inhibitory effects.
Proposed Total Synthesis of this compound
A complete total synthesis of this compound has not been explicitly reported in the peer-reviewed literature. However, based on the successful synthesis of structurally similar lanostane-type triterpenoids, a plausible synthetic route can be proposed starting from the commercially available lanosterol. The key transformations would involve the introduction of the C7-C8 and C9-C11 double bonds and the selective oxidation of the C-26 methyl group to a primary alcohol.
Proposed Synthetic Scheme:
A potential synthetic strategy would involve the following key steps:
-
Protection of the C3 hydroxyl group of lanosterol.
-
Introduction of the Δ⁷ and Δ⁹⁽¹¹⁾ double bonds through a series of oxidation and elimination reactions. This is a common feature in many bioactive ganoderic acids and related compounds.
-
Selective functionalization of the side chain to introduce the C-26 hydroxyl group. This could potentially be achieved through a radical-mediated remote C-H functionalization or by degradation of the side chain followed by rebuilding with the desired functionality.
-
Deprotection of the C3 hydroxyl group to yield this compound.
Synthesis of this compound Analogues
The synthesis of various lanostane-type triterpenoid analogues has been reported, often starting from lanosterol. These syntheses provide a framework for generating a library of this compound analogues for structure-activity relationship (SAR) studies.
General Experimental Workflow for Analogue Synthesis
The following diagram outlines a general workflow for the synthesis and evaluation of this compound analogues.
Caption: General workflow for the synthesis and optimization of this compound analogues.
Quantitative Data on Biological Activities
This compound and its analogues have shown inhibitory activity against several key therapeutic targets. The following table summarizes the available quantitative data.
| Compound/Analogue | Target | IC₅₀ Value | Reference |
| This compound | α-Glucosidase | 119.8 µM | [1] |
| Androgen Receptor (Binding) | 16 µM | [2] | |
| 5α-Reductase | Inhibitory activity confirmed, but specific IC₅₀ not reported | [3][4] | |
| Ganoderic Acid DM | 5α-Reductase | 10.6 µM | [5] |
| 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | 5α-Reductase | 41.9 µM | [5][6] |
| Acarbose (Positive Control) | α-Glucosidase | 521.5 µM | [1] |
Experimental Protocols
Detailed protocols for the key biological assays are provided below.
α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the activity of α-glucosidase, an enzyme involved in the digestion of carbohydrates.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Test compounds (this compound and analogues)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of sodium phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction mixture with the test compound.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Androgen Receptor (AR) Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled androgen from the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (as a source of AR)
-
[³H]-R1881 (a synthetic androgen)
-
Test compounds
-
Tris-HCl buffer
-
Dextran-coated charcoal
-
Scintillation counter
Procedure:
-
Prepare rat ventral prostate cytosol containing the androgen receptor.
-
In microcentrifuge tubes, incubate the cytosol with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound or unlabeled R1881 (for standard curve).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from unbound radioligand by adding a dextran-coated charcoal suspension and centrifuging. The charcoal adsorbs the unbound [³H]-R1881.
-
Measure the radioactivity in the supernatant (containing the [³H]-R1881-AR complex) using a scintillation counter.
-
The percentage of specific binding is calculated, and the IC₅₀ value for the test compound is determined by non-linear regression analysis of the competition curve.
5α-Reductase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme 5α-reductase, which converts testosterone to the more potent androgen, dihydrotestosterone (DHT).
Materials:
-
Rat liver microsomes (as a source of 5α-reductase)
-
Testosterone
-
NADPH
-
Test compounds
-
Finasteride or Dutasteride (positive controls)
-
Ethyl acetate for extraction
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare rat liver microsomes containing 5α-reductase.
-
In a reaction tube, pre-incubate the microsomal preparation with the test compound or positive control at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding testosterone and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1N HCl) and an internal standard.
-
Extract the steroids (testosterone and DHT) from the reaction mixture using ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.
-
Analyze the sample by HPLC to quantify the amounts of testosterone and DHT.
-
The percentage of inhibition is calculated by comparing the amount of DHT formed in the presence of the inhibitor to that in the control (no inhibitor).
-
IC₅₀ values are determined from the dose-response curve.
Signaling Pathway
This compound exerts its anti-androgenic effects by interfering with the androgen receptor signaling pathway. The following diagram illustrates the key steps in this pathway and the points of inhibition by this compound.
Caption: The Androgen Receptor Signaling Pathway and points of inhibition by this compound.
Disclaimer: The information provided in this document is intended for research and informational purposes only. The proposed synthetic route for this compound is theoretical and has not been experimentally validated. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all safety precautions.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Androgen receptor - Wikipedia [en.wikipedia.org]
- 3. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing HPLC separation of Ganoderol B from co-eluting triterpenoids
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Ganoderol B from co-eluting triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Ganoderma triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC separation of this compound?
A1: The primary challenge in the HPLC separation of this compound is its co-elution with other structurally similar triterpenoids found in Ganoderma species. These compounds often share similar physicochemical properties, leading to overlapping peaks and making accurate quantification difficult.[1][2] The low UV absorption of many triterpenoids also necessitates detection at low wavelengths (around 210-254 nm), which can lead to baseline noise and interference from solvents.
Q2: Which triterpenoids are known to commonly co-elute with this compound?
A2: Triterpenoids with similar polarity and structural motifs to this compound are prone to co-elution. While specific co-eluting compounds can vary depending on the exact Ganoderma species and extraction method, potential candidates include other ganoderols and ganoderic acids with minor differences in their functional groups or stereochemistry. For instance, ganoderic acid B and its isomers can be challenging to separate from other triterpenoids.[3]
Q3: What type of HPLC column is best suited for this compound separation?
A3: Reversed-phase columns, particularly C18 columns, are the most commonly used and effective stationary phases for the separation of Ganoderma triterpenoids, including this compound.[4][5][6][7] Columns with a particle size of 5 µm or smaller can provide higher resolution and efficiency. For complex samples, using a column with a different selectivity, such as a C8 or a phenyl-hexyl column, may provide the necessary resolution.
Q4: How can I improve the resolution between this compound and co-eluting peaks?
A4: To improve resolution, you can optimize several HPLC parameters:
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase (e.g., adding small amounts of acid like acetic acid or phosphoric acid) can alter the selectivity of the separation.[1][6]
-
Gradient Elution: A shallow gradient elution program can enhance the separation of closely eluting compounds.[8]
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby affecting selectivity and resolution.[6]
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, albeit with longer run times.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound.
Problem 1: Poor resolution between this compound and an adjacent peak.
-
Observation: The peaks for this compound and a neighboring compound are not baseline-separated (Resolution < 1.5).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Problem 2: Broad or tailing peaks for this compound.
-
Observation: The this compound peak is wider than expected, or the backside of the peak is drawn out.
-
Possible Causes & Solutions:
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can cause peak tailing. Adding a small amount of acid (e.g., 0.1% acetic acid or phosphoric acid) to the mobile phase can suppress this effect.
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Dilute the sample and re-inject.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.
-
Mismatched Sample Solvent: The solvent in which the sample is dissolved should be as close as possible in composition to the initial mobile phase.
-
Problem 3: Inconsistent retention times for this compound.
-
Observation: The retention time of the this compound peak shifts between injections.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting inconsistent retention times.
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC separation of this compound and other triterpenoids.
Protocol 1: General Purpose HPLC Method for Ganoderma Triterpenoids
This protocol is a starting point for the analysis of triterpenoids from Ganoderma extracts.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.2% acetic acid[8]
-
-
Gradient Elution:
-
0-8 min: 20-29% A
-
8-25 min: 29% A
-
25-55 min: 29-30% A
-
55-70 min: 30-31% A
-
70-90 min: 31-65% A
-
90-110 min: 65-90% A
-
110-135 min: 90% A[8]
-
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30 °C[8]
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 20 µL[8]
-
Protocol 2: Optimized HPLC Method for Separation of Ganoderic Acids
This method has been shown to be effective for the separation of a wide range of ganoderic acids.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and DAD.
-
-
Chromatographic Conditions:
-
Column: Hypersil Gold aQ Endcapped C18 reversed-phase column (100 mm x 2.1 mm, 1.9 µm).[6]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% phosphoric acid in water[6]
-
-
Gradient Elution: A gradient program should be developed to optimize the separation of the target analytes. A starting point could be a linear gradient from 20% to 80% A over 40 minutes.
-
Flow Rate: 0.2 mL/min[6]
-
Column Temperature: 35 °C[6]
-
Detection Wavelength: 254 nm[6]
-
Injection Volume: 5 µL[6]
-
Quantitative Data Summary
The following tables summarize typical retention times and resolution values for various Ganoderma triterpenoids based on published methods. Note that these values can vary depending on the specific HPLC system, column, and operating conditions.
Table 1: Retention Times of Selected Ganoderma Triterpenoids
| Compound | Retention Time (min) | HPLC Method Reference |
| Ganoderic Acid C2 | 28.5 | [6] |
| Ganoderic Acid G | 30.1 | [6] |
| Ganoderic Acid B | 33.8 | [6] |
| Ganoderenic Acid B | 36.5 | [6] |
| Ganoderic Acid A | 38.9 | [6] |
| Ganoderic Acid H | 39.4 | [6] |
| Ganoderenic Acid D | 43.1 | [6] |
| Ganoderic Acid D | 45.2 | [6] |
| Ganoderic Acid F | 48.7 | [6] |
| Ganoderol A | 55.6 | [6] |
Table 2: Peak Resolution of Neighboring Triterpenoid Peaks
| Peak Pair | Resolution (Rs) | HPLC Method Reference |
| Ganoderic Acid G / Ganoderic Acid C2 | > 1.5 | [9] |
| Ganoderic Acid B / Ganoderic Acid G | > 1.5 | [9] |
| Ganoderic Acid A / Ganoderenic Acid B | > 1.5 | [9] |
| Ganoderic Acid H / Ganoderic Acid A | 1.1 | [9] |
| Ganoderenic Acid D / Ganoderic Acid H | > 1.5 | [9] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Optimal separation conditions may vary, and method validation is essential for accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural identification of the metabolites of ganoderic acid B from Ganoderma lucidum in rats based on liquid chromatography coupled with electrospray ionization hybrid ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. akjournals.com [akjournals.com]
- 7. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Ganoderol B stability issues during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ganoderol B during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a lanostane-type triterpenoid isolated from Ganoderma lucidum.[1] Like many complex natural products, it possesses multiple reactive functional groups and is susceptible to degradation over time, which can impact its biological activity and lead to inconsistent experimental results.[2] Understanding its stability is crucial for accurate research and development.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate chemical degradation.
-
Light: Exposure to UV or visible light can induce photodegradation.
-
Oxygen: Oxidative degradation is a common pathway for triterpenoids.
-
pH: The acidity or basicity of the storage solvent can catalyze hydrolytic or other degradation reactions.
-
Moisture: The presence of water can facilitate hydrolysis.
-
Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.
Q3: What are the recommended general storage conditions for this compound?
A3: Based on supplier recommendations and general practices for triterpenoids, the following storage conditions are advised:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C or -80°C | Long-term | Protect from light. Store in a tightly sealed container to prevent moisture absorption. |
| Stock Solution | -80°C | Up to 6 months | Protect from light. Use of amber vials is recommended. |
| Stock Solution | -20°C | Up to 1 month | Protect from light. |
| Working Solution | Prepare fresh | Same day use | To ensure reliable experimental results, it is recommended to prepare working solutions for in vivo and in vitro experiments on the day of use. |
Troubleshooting Guide
Issue 1: I observe a decrease in the peak area of this compound in my HPLC analysis over time.
-
Question: What could be causing the decrease in the concentration of my this compound sample?
-
Answer: A decrease in the peak area of this compound suggests degradation of the compound. This could be due to improper storage conditions. Review your storage protocol against the recommended conditions. Key factors to check are temperature, exposure to light, and the integrity of the storage container seal. Oxidation is a likely degradation pathway for triterpenoids, so minimizing headspace in your storage vial can also be beneficial.
Issue 2: I see new, smaller peaks appearing in the HPLC chromatogram of my stored this compound sample.
-
Question: What are these new peaks in my HPLC analysis?
-
Answer: The appearance of new peaks, especially those with different retention times, is a strong indication of the formation of degradation products. Depending on the storage conditions, these could be isomers, oxidation products, or hydrolytic products. It is advisable to perform a forced degradation study to tentatively identify these degradants and develop a stability-indicating HPLC method.
Issue 3: The color of my this compound solution has changed after storage.
-
Question: My this compound solution, which was initially colorless, has developed a yellowish tint. Is this a sign of degradation?
-
Answer: A change in color is often a visual indicator of chemical degradation. For complex molecules like triterpenoids, oxidation can lead to the formation of conjugated systems that absorb light in the visible spectrum, resulting in a colored solution. You should re-analyze the sample by HPLC to confirm degradation and quantify the remaining this compound.
Issue 4: I am having trouble dissolving my this compound powder after long-term storage.
-
Question: My this compound powder, which was previously readily soluble in my chosen solvent, is now difficult to dissolve. Why is this happening?
-
Answer: A change in solubility can be due to several factors. The compound may have absorbed moisture, leading to clumping. Alternatively, degradation could have led to the formation of less soluble polymeric products. Gentle warming and sonication may aid in dissolution. If solubility issues persist, it is a strong indicator of sample degradation.
Quantitative Stability Data
While specific long-term stability data for purified this compound is limited in published literature, studies on triterpenoid-enriched fractions from Ganoderma lucidum provide valuable insights.
| Preparation | Active Constituent | Storage Condition | Duration | Stability Outcome | Citation |
| Triterpenoid Enriched Fraction (TEF) | Ganoderic Acid H | Room Temperature | 1 year | Found to be stable. | [2][3] |
Note: This data is for an enriched fraction and may not fully represent the stability of highly purified this compound. It is recommended to perform in-house stability studies for your specific batch and storage conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method optimization may be required based on the specific degradation products formed.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Autosampler and column oven.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B
-
30-35 min: 80% B
-
35-40 min: 80% to 20% B
-
40-45 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
The peak purity of this compound should be assessed using the DAD spectrum.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of this compound Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at 60°C for 48 hours. Also, store the this compound solution at 60°C for 48 hours.
-
Photodegradation: Expose the this compound solution to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified stress period, dilute the samples to an appropriate concentration and analyze using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
-
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Workflow for a long-term stability study of this compound.
Caption: A logical workflow for troubleshooting this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Ganoderol B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with synthetic Ganoderol B.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthetic this compound shows significantly lower bioactivity than the natural compound in our assays. What are the potential reasons?
A1: Discrepancies in bioactivity between synthetic and natural this compound can arise from several factors. Here's a troubleshooting guide to help you identify the root cause:
-
Stereochemistry: The most critical factor is likely the complex stereochemistry of this compound. Natural products are biosynthesized with high stereospecificity, whereas chemical synthesis can often result in a mixture of stereoisomers.[1][2] Different stereoisomers of a compound can have vastly different biological activities, with some being inactive or even having antagonistic effects.[3]
-
Impurities: Even small amounts of impurities from the synthesis process can interfere with bioassays.[4][5][6] These impurities might be structurally related byproducts, residual reagents, or catalysts. Some impurities can inhibit the target enzyme or receptor, leading to inaccurate bioactivity measurements.
-
Compound Stability and Solubility: Ensure your synthetic this compound is stable and completely solubilized in the assay buffer. Degradation or precipitation of the compound will lead to a lower effective concentration and consequently, lower observed activity.
-
Assay Conditions: The specific conditions of your bioassay can significantly impact the results. Factors such as buffer composition, pH, incubation time, and the concentration of other reagents should be optimized and consistent.
Here is a logical workflow to troubleshoot the issue:
Q2: How can I confirm the stereochemistry of my synthetic this compound?
A2: Confirming the stereochemistry is crucial. You can use a combination of the following analytical techniques:
-
NMR Spectroscopy: Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can help determine the relative stereochemistry of the molecule.
-
X-ray Crystallography: If you can obtain a single crystal of your synthetic compound, X-ray crystallography provides the absolute stereochemistry.
-
Chiral Chromatography: Chiral HPLC can be used to separate stereoisomers. By comparing the retention time of your synthetic compound with that of a natural standard (if available), you can determine its enantiomeric purity.
Q3: What are some common impurities that might arise during the synthesis of this compound and how can I remove them?
A3: While a specific total synthesis of this compound is not widely published, we can infer potential impurities based on the synthesis of similar lanostane triterpenoids. Common impurities could include:
-
Epimers: Isomers that differ in the configuration at one chiral center. These can be difficult to separate.
-
Incompletely reacted intermediates: Starting materials or intermediates that have not been fully converted to the final product.
-
Side-products from non-selective reactions: The complex structure of this compound requires highly selective reactions. Lack of selectivity can lead to a variety of side-products.
-
Residual catalysts and reagents: Metals from catalysts or unreacted reagents can interfere with biological assays.
Purification Strategies:
-
Chromatography: A combination of column chromatography (e.g., silica gel, reversed-phase) and preparative HPLC is often necessary to purify complex natural products.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for removing impurities.
Q4: My synthetic this compound is pure and has the correct stereochemistry, but the bioactivity is still low. What could be wrong with my bioassay?
A4: If you are confident about the quality of your synthetic compound, the issue may lie within your experimental setup. Here are some common pitfalls in bioassays:
-
Inappropriate Assay Choice: Ensure the chosen assay is suitable for evaluating the specific biological activity of this compound. For example, for its anti-androgenic effects, a 5-alpha-reductase inhibition assay or an androgen receptor binding assay would be appropriate.
-
Cell Line Issues: If using a cell-based assay (e.g., with LNCaP cells), ensure the cells are healthy, within a low passage number, and are cultured under consistent conditions.
-
Incorrect Reagent Concentrations: The concentrations of all reagents, including the substrate and your test compound, should be carefully optimized.
-
Solvent Effects: The solvent used to dissolve your compound (e.g., DMSO) can have its own biological effects. Always include a vehicle control in your experiments.
Data Presentation
Table 1: Reported Bioactivities of Natural this compound
| Biological Activity | Assay Type | IC50 / EC50 | Reference |
| 5α-Reductase Inhibition | Enzyme Inhibition Assay | Not specified, but confirmed activity | [7] |
| Androgen Receptor Binding | Competitive Binding Assay | Binds to Androgen Receptor | [7] |
| LNCaP Cell Growth Inhibition | Cell Proliferation Assay | Inhibits androgen-induced growth | [7] |
| α-Glucosidase Inhibition | Enzyme Inhibition Assay | 119.8 µM |
Experimental Protocols
5-alpha-Reductase Inhibition Assay (Enzymatic)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
Rat liver microsomes (as a source of 5-alpha-reductase)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (pH 6.5)
-
Synthetic this compound and a positive control (e.g., Finasteride)
-
Stopping solution (e.g., 1N HCl)
-
ELISA kit for Dihydrotestosterone (DHT) detection
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and rat liver microsomes.
-
Add your synthetic this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding testosterone.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stopping solution.
-
Quantify the amount of DHT produced using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Androgen Receptor (AR) Competitive Binding Assay
This is a representative protocol; specific details may vary based on the kit or method used.
Materials:
-
AR preparation (e.g., from rat prostate cytosol or recombinant AR)
-
Radiolabeled androgen (e.g., ³H-DHT)
-
Synthetic this compound and a known AR ligand (e.g., Dihydrotestosterone)
-
Assay buffer
-
Scintillation cocktail and scintillation counter
Procedure:
-
In a multi-well plate, add the assay buffer.
-
Add a constant amount of radiolabeled androgen to each well.
-
Add increasing concentrations of your synthetic this compound or the unlabeled competitor.
-
Initiate the binding reaction by adding the AR preparation.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., using filtration or precipitation).
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Determine the concentration of synthetic this compound that displaces 50% of the radiolabeled ligand (IC50).
LNCaP Cell Proliferation Assay
This protocol outlines a common method for assessing the effect of compounds on prostate cancer cell growth.
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with FBS)
-
Synthetic this compound
-
Androgen (e.g., Dihydrotestosterone)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well plates
Procedure:
-
Seed LNCaP cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of synthetic this compound in the presence of an androgen to stimulate growth. Include appropriate controls (untreated cells, cells with androgen only, vehicle control).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathway
This compound is known to exert its anti-androgenic effects by inhibiting 5-alpha-reductase and binding to the androgen receptor, thereby interfering with the androgen signaling pathway.
References
- 1. Steroid - Wikipedia [en.wikipedia.org]
- 2. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioagilytix.com [bioagilytix.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approach to Synthesis Problems – Organic Chemistry: How to…. [shimizu-uofsc.net]
Optimizing dosage and administration of Ganoderol B in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganoderol B in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for administering this compound in animal studies?
A1: For in vivo administration, a common vehicle for this compound is a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] It is crucial to first dissolve the this compound in DMSO to create a stock solution before adding the SBE-β-CD in saline.[1] Always prepare the working solution fresh on the day of use.[1] For intraperitoneal injections in mice, if the animal is weak, it is recommended to keep the proportion of DMSO in the working solution below 2%.[1]
Q2: What is a suggested starting dosage for this compound in mice?
A2: While specific dosage studies for this compound are limited, studies on mixed Ganoderma lucidum triterpenoids (GLTs) have used intraperitoneal (i.p.) injections in mice at doses of 10, 20, or 40 mg/kg for three weeks without reported adverse effects on major organs.[2] It is always recommended to perform a dose-finding study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I prepare the this compound solution for administration?
A3: To prepare a 1 mL working solution, you can add 100 μL of a this compound stock solution in DMSO (e.g., 1.9 mg/mL) to 900 μL of 20% SBE-β-CD in saline.[1] Mix the solution thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What are the potential side effects of this compound administration in animals?
A4: Specific side effect profiles for pure this compound are not well-documented in publicly available literature. However, acute toxicity studies on Ganoderma lucidum extracts suggest a high safety profile, with oral LD50 values in rats being greater than 5 g/kg for the fruit body powder.[3] One study noted mild transient diarrhea in mice at a very high oral dose (5000 mg/kg) of a Solanum lyratum extract, but this was not related to this compound.[4] It is essential to monitor animals for general signs of distress, including changes in weight, food and water intake, behavior, and physical appearance.
Q5: My this compound solution is precipitating. What can I do?
A5: Precipitation can occur if the solubility limit is exceeded or if the mixing procedure is not optimal. Ensure you are first fully dissolving the this compound in a small amount of DMSO before adding the aqueous component.[1] Gentle warming and sonication can help redissolve the compound.[1] If precipitation persists, you may need to adjust the vehicle composition, for instance by trying a formulation with PEG300 and Tween-80, which can help create a stable emulsion, especially when mixing with oil-based vehicles.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in dosing solution | - Solubility limit exceeded- Improper mixing technique- Temperature changes | - Ensure complete dissolution in DMSO first.- Use gentle warming and sonication.- Prepare fresh solutions before each use.- Consider alternative vehicle formulations (e.g., with PEG300/Tween-80).[1][5] |
| Animal distress post-injection (e.g., writhing, lethargy) | - Irritation from the vehicle (especially DMSO)- High dose of this compound- Improper injection technique | - Reduce the percentage of DMSO in the final solution (aim for <2% for sensitive animals).[1]- Perform a dose-response study to find a well-tolerated dose.- Ensure proper restraint and injection technique to avoid tissue damage.[6][7] |
| Inconsistent experimental results | - Incomplete dissolution of this compound- Instability of the dosing solution- Variability in administration technique | - Visually inspect the solution for any precipitate before each injection.- Prepare fresh solutions daily.- Ensure all technicians are using a standardized administration protocol. |
| Difficulty with oral gavage | - Animal resistance- Incorrect gavage needle size or placement | - Ensure proper restraint technique.- Use a correctly sized and measured gavage needle to avoid injury.- A "test" dose of a small volume (~0.05 ml) can be administered to check for correct placement before delivering the full volume.[8] |
Quantitative Data Summary
Table 1: In Vivo Dosage of Ganoderma Triterpenoids in Mice
| Compound | Animal Model | Route of Administration | Dosage | Duration | Observed Effects | Reference |
| Ganoderma lucidum triterpenoids (GLTs) | Mice | Intraperitoneal (i.p.) | 10, 20, 40 mg/kg | 3 weeks | No adverse effects on immune organ indices, liver, or renal function. | [2] |
Table 2: Acute Toxicity of Ganoderma lucidum Extracts
| Extract | Animal Model | Route of Administration | LD50 | Conclusion | Reference |
| G. lucidum fruit body powder | Rat | Oral | > 5 g/kg BW | Practically non-toxic | [3] |
| G. lucidum mycelium powder | Rat | Oral | > 15 g/kg BW | Relatively harmless | [3] |
| Alcoholic extract of G. leucocontextum | Mouse | Oral | > 16 g/kg BW | Non-toxic | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[1]
-
Prepare this compound Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution (e.g., 1.9 mg/mL).[1] Vortex thoroughly to ensure complete dissolution.
-
Prepare the Final Dosing Solution: In a sterile tube, add 900 μL of the 20% SBE-β-CD in saline solution. To this, add 100 μL of the this compound stock solution in DMSO.[1] This results in a final concentration of 10% DMSO.
-
Mix and Inspect: Vortex the final solution thoroughly. If any precipitation is observed, gently warm the solution and/or use a sonicator to aid dissolution.[1] The final solution should be clear.
-
Administration: Use the freshly prepared solution for intraperitoneal injection.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Syringe (1 mL or smaller)
-
Needle (25-27 gauge)[7]
-
Prepared this compound dosing solution
-
70% ethanol or other disinfectant
-
Gauze pads
Procedure:
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head. The "three-finger" restraint method is recommended.[6]
-
Positioning: Turn the restrained mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This helps to move the abdominal organs away from the injection site.[10]
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][10]
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[6] Aspirate briefly to ensure no fluid (blood or urine) is drawn back into the syringe.
-
Administer Dose: Inject the solution slowly and steadily. The maximum recommended volume for an IP injection in a mouse is typically 10 ml/kg.[7]
-
Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress, bleeding, or adverse reactions.[7]
Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Anti-androgenic signaling pathway of this compound.
Caption: Troubleshooting logic for solution precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Journal Unair [journal.unair.ac.id]
- 4. Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lyratum Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Evaluation of the acute toxicity and 28‐days subacute toxicity of the alcoholic extract from Ganoderma leucocontextum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.vt.edu [research.vt.edu]
Refinement of Ganoderol B purification to remove impurities
For researchers, scientists, and professionals in drug development, the purification of Ganoderol B, a bioactive triterpenoid from Ganoderma species, presents a significant challenge due to the presence of structurally similar impurities. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to address common challenges in this compound purification.
Q1: My initial crude extract of Ganoderma contains a complex mixture of triterpenoids. What is a recommended initial purification step?
A1: An effective initial step is to perform a solvent extraction to fractionate the crude extract based on polarity. A typical protocol involves sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. This will help to separate the less polar triterpenoids, like this compound, from more polar compounds.
Following solvent extraction, High-Speed Counter-Current Chromatography (HSCCC) is a highly recommended technique for the initial separation of this compound from the crude triterpenoid mixture. It has been shown to yield this compound with a purity of over 90%.[1]
Q2: I am using silica gel column chromatography, but I am getting poor separation between this compound and other similar triterpenoids. What can I do to improve resolution?
A2: Poor resolution in silica gel chromatography when separating structurally similar triterpenoids is a common issue. Here are several troubleshooting strategies:
-
Optimize the Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. Fine-tuning the gradient slope is crucial.
-
Sample Loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude extract loaded should be about 1-5% of the total weight of the silica gel.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to band broadening and poor separation. A wet slurry packing method is generally recommended.
-
Particle Size of Silica Gel: Using silica gel with a smaller particle size can enhance resolution, but it will also increase the backpressure.
Q3: I am observing peak tailing and broadening during the preparative HPLC purification of this compound. What are the likely causes and solutions?
A3: Peak tailing and broadening in preparative HPLC can be caused by several factors, especially when dealing with triterpenoids. Here’s a troubleshooting guide:
| Potential Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Triterpenoids can have secondary interactions with residual silanol groups on the C18 column. Adding a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to suppress these interactions and improve peak shape. |
| Inappropriate Mobile Phase | Ensure the mobile phase is well-mixed and degassed. The choice of organic modifier (acetonitrile vs. methanol) can also affect peak shape; empirical testing is recommended. A shallow gradient can improve the separation of closely eluting compounds. |
| Column Contamination | Impurities from previous injections can accumulate on the column. Implement a robust column washing protocol between runs. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which contributes to band broadening. |
Q4: What are the most common impurities that co-elute with this compound, and how can I identify them?
A4: The most common impurities are other lanostane-type triterpenoids with similar structures to this compound, such as other ganoderiols and ganoderic acids. These compounds often differ by only the position or number of hydroxyl or carboxyl groups.
Identification of these impurities typically requires hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). The fragmentation patterns observed in the mass spectra can help to elucidate the structures of these co-eluting compounds.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: High-Speed Counter-Current Chromatography (HSCCC) for Initial Purification
This protocol is adapted from a study that successfully isolated this compound with high purity.[1]
-
Preparation of Two-Phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water in a volume ratio of 7:12:11:5.
-
Equilibration: Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both the upper (stationary phase) and lower (mobile phase) layers before use.
-
HSCCC Operation:
-
Fill the HSCCC column with the upper stationary phase.
-
Rotate the column at a speed of 850 rpm.
-
Pump the lower mobile phase at a flow rate of 2.0 mL/min.
-
-
Sample Injection: Once hydrodynamic equilibrium is reached, inject the crude triterpenoid extract dissolved in a mixture of the upper and lower phases.
-
Fraction Collection: Collect the eluted fractions and monitor by TLC or analytical HPLC to identify the fractions containing this compound.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
This is a general protocol that should be optimized for your specific instrument and column.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Elution Program: A gradient elution is recommended. An example gradient is as follows:
-
0-10 min: 60% B
-
10-40 min: 60-90% B
-
40-45 min: 90-100% B
-
45-50 min: 100% B
-
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 252 nm.
-
Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the elution of the target peak. Analyze the purity of the collected fractions using analytical HPLC.
Quantitative Data Summary
The following table summarizes the quantitative data from a successful purification of this compound using HSCCC.[1]
| Parameter | Value |
| Starting Material | 300 mg of crude triterpenoid extract |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) |
| Yield of this compound | 16.4 mg |
| Purity of this compound | 90.4% |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical experimental workflow for the purification of this compound.
Signaling Pathways
The following diagrams illustrate the known signaling pathways involving this compound.
1. This compound as an α-Glucosidase Inhibitor
This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[3][4][5][6] This inhibitory action is believed to be non-competitive.
Caption: Mechanism of α-glucosidase inhibition by this compound.
2. Anti-Androgenic Effects of this compound
This compound exhibits anti-androgenic properties by interacting with the androgen receptor (AR) signaling pathway.[7][8][9] This includes inhibiting the activity of 5α-reductase and down-regulating AR signaling.[7][8][9]
Caption: Anti-androgenic signaling pathway of this compound.
References
- 1. Preparative isolation of ganoderic acid S, ganoderic acid T and this compound from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.its.ac.id [scholar.its.ac.id]
- 7. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:104700-96-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ganoderol B Quantification & Standardization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability of Ganoderol B in Ganoderma lucidum extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistency important?
A1: this compound is a bioactive triterpenoid found in Ganoderma lucidum (Reishi mushroom).[1] It is known for its potent α-glucosidase inhibitory activity, making it a person of interest for type 2 diabetes research.[2] Additionally, it has demonstrated anti-androgenic effects by inhibiting 5α-reductase and binding to the androgen receptor, suggesting its potential in prostate cancer and benign prostatic hyperplasia (BPH) therapy.[3][4][5] Ensuring batch-to-batch consistency of this compound is critical for obtaining reproducible results in preclinical and clinical studies and for developing standardized botanical drugs with reliable efficacy.
Q2: What are the primary causes of batch-to-batch variability in this compound content?
A2: The variability in this compound content arises from a combination of biological and processing factors. These include:
-
Genetic differences: Different strains of Ganoderma lucidum can produce varying levels of triterpenoids.[6]
-
Growth stage: The concentration of triterpenoids, including this compound, is highest in the early growth stages (button stage) and tends to decrease as the fruiting body matures.[7]
-
Geographical origin and cultivation conditions: Environmental factors such as climate and substrate composition significantly influence the metabolic profile of the mushroom.[8][9]
-
Post-harvest processing: The drying method is a critical factor. For instance, heat-drying has been shown to yield a higher content of ganoderic acids compared to freeze-drying.[10]
-
Extraction parameters: The choice of solvent, extraction temperature, and duration can dramatically affect the yield of this compound.[11][12]
Q3: Which analytical method is recommended for the accurate quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most common and reliable method for the quantification of this compound and other triterpenoids in Ganoderma lucidum extracts.[6][13][14] This method offers good sensitivity, specificity, and reproducibility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments aimed at achieving consistent this compound yields.
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of this compound | 1. Inappropriate growth stage of Ganoderma lucidum at harvest. | Harvest the fruiting bodies at the early "button" stage, as triterpenoid content is highest then.[7] |
| 2. Incorrect extraction solvent. | Use a non-polar solvent like chloroform or an ethanol extraction for optimal triterpenoid recovery.[15] | |
| 3. Degradation of this compound during processing. | Avoid excessively high temperatures during extraction and drying. Heat drying is generally preferable to freeze-drying for preserving ganoderic acids.[10][12] | |
| High batch-to-batch variability in this compound concentration | 1. Inconsistent source of Ganoderma lucidum. | Source your raw material from a single, reputable supplier who can provide information on the strain and cultivation conditions. If possible, use a single large batch of homogenized raw material for the entire study. |
| 2. Variation in the growth stage at harvest. | Implement a strict protocol for harvesting at a defined morphological stage. | |
| 3. Inconsistent extraction procedure. | Standardize all extraction parameters, including solvent-to-solid ratio, temperature, time, and agitation speed. | |
| Poor peak resolution in HPLC analysis | 1. Suboptimal mobile phase composition. | Optimize the gradient elution program. A common mobile phase consists of a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% acetic acid or phosphoric acid) to improve peak shape.[1][13][15] |
| 2. Inappropriate column selection. | Use a C18 reversed-phase column, which is well-suited for the separation of triterpenoids.[1][13] |
Quantitative Data Summary
The following tables summarize data on the variability of triterpenoids in Ganoderma lucidum based on different factors.
Table 1: Variation of Ganoderic Acids A and B Content in Ganoderma lucidum from Different Origins
| Origin | Ganoderic Acid A (mg/g) | Ganoderic Acid B (mg/g) |
| Dabie Mountain | 7.254 | 0.337 |
| Longquan | 6.658 | 4.574 |
| Changbai Mountain | 2.618 | 1.450 |
| Wuyi Mountain | 3.563 | 0.574 |
| Liaocheng | 1.959 | 2.078 |
| Nantong | 2.154 | 0.698 |
| (Data sourced from a study on G. lucidum from different origins in China)[8][9] |
Table 2: Influence of Growth Stage on Total Triterpenoid Content
| Growth Stage | Total Triterpenoids |
| Button Stage (BS) | Highest Content |
| Pileus Spreading Stage (PS) | Decreased Content |
| Fruiting Stage (FS) | Further Decreased Content |
| Mature Stage (MS) | Lowest Content |
| (Data reflects the general trend of triterpenoid content during the growth of G. lucidum)[7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Ganoderma lucidum
-
Sample Preparation: Dry the fruiting bodies of Ganoderma lucidum (preferably heat-dried) and grind them into a fine powder (approximately 100 mesh).[6]
-
Extraction:
-
Weigh 0.5 g of the powdered sample into a flask.
-
Add 20 mL of 80% ethanol.
-
Sonicate the mixture for 3 hours at 60°C.
-
Centrifuge the mixture at 6000 rpm for 15 minutes.
-
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter before HPLC analysis.
Protocol 2: HPLC Quantification of this compound
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent.
-
Column: Zorbax C18 column (or similar reversed-phase C18 column).[13][15]
-
Mobile Phase:
-
Solvent A: Absolute ethanol
-
Solvent B: 0.5% aqueous acetic acid
-
-
Elution Program: Isocratic elution with 65% Solvent A and 35% Solvent B for 40 minutes.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Detection Wavelength: 243 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Standard Preparation: Prepare a standard solution of purified this compound in methanol. Create a calibration curve with a series of dilutions to determine the concentration in the samples.
Visualizations
Signaling Pathway Diagrams (Graphviz)
The following diagrams illustrate the known signaling pathways affected by this compound and related ganoderic acids.
References
- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:104700-96-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. mdpi.com [mdpi.com]
- 7. Changes of Active Substances in Ganoderma lucidum during Different Growth Periods and Analysis of Their Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Postharvest Drying Techniques Regulate Secondary Metabolites and Anti-Neuroinflammatory Activities of Ganoderma lucidum [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ganoderol B and Acarbose as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ganoderol B, a natural triterpenoid, and Acarbose, a well-established antidiabetic drug, in their roles as α-glucosidase inhibitors. The objective is to present a clear, data-driven comparison of their inhibitory potency and mechanisms of action, supported by experimental evidence.
Quantitative Performance Analysis
The inhibitory potential of a compound against α-glucosidase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. Experimental data from in vitro studies demonstrates that this compound is a significantly more potent inhibitor of α-glucosidase than acarbose.
| Compound | IC50 (µg/mL) | IC50 (µM) | Source |
| This compound | 48.5 | 119.8 | [1][2][3] |
| Acarbose | 336.7 | 521.5 | [1][2][3] |
Note: The IC50 values for acarbose can vary significantly across different studies and experimental conditions.
Mechanism of Action
Acarbose functions as a competitive and reversible inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1][4][5] These enzymes are crucial for breaking down complex carbohydrates, such as starch and sucrose, into absorbable monosaccharides like glucose. By competitively binding to the active site of α-glucosidase, acarbose prevents the digestion of carbohydrates, thereby delaying glucose absorption and reducing postprandial blood glucose spikes.[4][6] Acarbose also inhibits pancreatic α-amylase, an enzyme that breaks down complex starches into smaller oligosaccharides.[7]
This compound , isolated from the fruiting body of the mushroom Ganoderma lucidum, is also a potent α-glucosidase inhibitor.[1][2][3] While its high inhibitory activity is well-documented, detailed kinetic studies specifying its exact mode of inhibition (e.g., competitive, non-competitive) are less prevalent in the literature compared to acarbose. However, its efficacy suggests it effectively hinders the enzymatic breakdown of carbohydrates.
The following diagram illustrates the general mechanism of α-glucosidase action and its inhibition.
Experimental Protocols
The determination of α-glucosidase inhibitory activity is a standard biochemical assay. The following protocol outlines the common methodology used in the studies cited for this compound and acarbose.
In Vitro α-Glucosidase Inhibition Assay
This assay spectrophotometrically measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The inhibitor's presence reduces the rate of this reaction.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, Acarbose) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare solutions of the α-glucosidase enzyme, the pNPG substrate, and various concentrations of the test inhibitors in the phosphate buffer.
-
Pre-incubation: Add the α-glucosidase solution to the wells of a 96-well plate, followed by the addition of different concentrations of the inhibitor solution (or solvent for the control). Incubate this mixture for a short period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Add the pNPG substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes at 37°C).
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution to each well. This step also develops the yellow color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentrations.
-
The workflow for this experimental protocol is visualized below.
Summary and Conclusion
This comparative analysis highlights key differences and similarities between this compound and acarbose as α-glucosidase inhibitors.
-
Potency: Based on available in vitro data, this compound (IC50 ≈ 119.8 µM) is a substantially more potent inhibitor of α-glucosidase than acarbose (IC50 ≈ 521.5 µM) under identical experimental conditions.[1][2][3]
-
Mechanism: Acarbose is well-characterized as a competitive, reversible inhibitor. While this compound's potent inhibitory effect is established, its precise kinetic mechanism requires further investigation to be as thoroughly understood as that of acarbose.
-
Origin: Acarbose is a microbial-derived pseudo-tetrasaccharide, while this compound is a natural triterpenoid derived from Ganoderma lucidum, a mushroom with a long history in traditional medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. 2.3. Alpha-glucosidase inhibitory assay [bio-protocol.org]
- 4. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
A Comparative Analysis of the Bioactivities of Ganoderol B and Other Ganoderic Acids
For Immediate Release
This guide offers a detailed comparison of the biological activities of Ganoderol B and other prominent ganoderic acids derived from Ganoderma lucidum. It is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their anticancer, anti-inflammatory, and hepatoprotective properties. The information is presented through comparative data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways and workflows.
Introduction
Ganoderic acids and ganoderols are highly oxidized lanostane-type triterpenoids extracted from the medicinal mushroom Ganoderma lucidum. These compounds are recognized for their diverse and potent pharmacological activities.[1] Their structural diversity, including variations in oxygenation patterns at different carbon positions, leads to a wide spectrum of biological effects. This guide focuses on a comparative analysis of this compound against other well-studied ganoderic acids, such as Ganoderic Acid A, B, C, and D, to elucidate their relative therapeutic potential.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the anticancer, anti-inflammatory, and hepatoprotective activities of this compound and other selected ganoderic acids.
Anticancer Activity
The cytotoxic effects of various ganoderic acids against a range of cancer cell lines have been evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | DU145 (Prostate) | 254.3 ± 31.7 µg/mL | 48 | [2] |
| Ganoderic Acid A | HepG2 (Liver) | 187.6 | 24 | [3] |
| SMMC7721 (Liver) | 158.9 | 24 | [3] | |
| GBC-SD (Gallbladder) | > 60 (approx.) | 24 | [4] | |
| Ganoderiol F | MDA-MB-231 (Breast) | 14.51 - 51.12 µg/mL | 48 | [5] |
| SK-BR-3 (Breast) | concentration-dependent decrease | 48 | [5] | |
| MDA-MB-468 (Breast) | concentration-dependent decrease | 48 | [5] | |
| MCF-7 (Breast) | concentration-dependent decrease | 48 | [5] | |
| 4T1 (Breast) | concentration-dependent decrease | 48 | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit key inflammatory mediators and pathways, such as the NF-κB signaling pathway.
| Compound | Assay | Model | IC50 / Effect | Reference |
| Ganoderol A | iNOS Expression | LPS-stimulated RAW 264.7 cells | Declined to 15% of LPS-stimulated group | [6] |
| Ganoderic Acid A | Neuroinflammation | LPS-stimulated BV2 microglial cells | No cytotoxicity up to 100 µg/mL | [7] |
| Ganoderic Acid C | TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 24.5 µg/mL | |
| Deacetyl Ganoderic Acid F | NF-κB Activation | LPS-stimulated BV-2 microglial cells | Inhibition of IKK and IκB phosphorylation | |
| Ganoderic Acids (General) | M1 Macrophage Polarization | RAW264.7 cells | Decreased CD86+ macrophages | [8] |
Hepatoprotective Activity
The protective effects of these compounds against liver injury are evaluated in vivo, typically using models of chemically-induced liver damage.
| Compound | Animal Model | Key Findings | Reference |
| Ganoderic Acids (Ethanol Extract) | Alcoholic Liver Injury (mice) | Inhibited increases in serum TG, TC, LDL-C, AST, and ALT. | [9] |
| Ganoderic Acids (General) | Alcoholic Liver Injury (mice) | Inhibited increases in liver index, serum lipid parameters, AST, and ALT. | [10] |
| Ganoderic Acid A | Alcoholic Liver Injury (mice) | Ameliorated lipid metabolism and modulated gut microbiota. | |
| Ganoderic Acids (General) | CCl4-induced Liver Injury (mice) | Treatment at 10 and 30 mg/kg for 7 days significantly protected mice from liver damage. | [11] |
| Ganodermanontriol | t-BHP-induced Oxidative Stress (mice) | Lowered levels of hepatic enzymes and malondialdehydes. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 6,000 cells per well and allowed to adhere and grow to approximately 80% confluency.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Ganoderic Acid A) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm or 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Transfection: Cells (e.g., HEK293T or RAW 264.7 macrophages) are transiently co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Stimulation and Treatment: After 24 hours, the cells are pre-treated with the test compounds for a specified time before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: Following stimulation, the cells are washed with phosphate-buffered saline (PBS) and lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Analysis: The fold induction of NF-κB activity is calculated by comparing the normalized luciferase activity of treated cells to that of untreated control cells.
Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
This is a widely used animal model to study hepatoprotective effects of various compounds.
-
Animal Model: Male Kunming mice are typically used for this model.
-
Induction of Liver Injury: Acute liver injury is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4), often dissolved in olive oil.
-
Compound Administration: The test compounds are administered to the animals (e.g., orally or via injection) for a certain period before the CCl4 injection.
-
Sample Collection: 24 hours after CCl4 administration, blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured to assess the extent of liver damage.
-
Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe the histopathological changes, such as necrosis and inflammation.[11]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Experimental workflow for comparing bioactivities.
Inhibition of the NF-κB signaling pathway.
Logical relationship of bioactivity comparison.
Conclusion
The available data indicates that this compound, along with other ganoderic acids, possesses significant anticancer, anti-inflammatory, and hepatoprotective properties. While quantitative data for Ganoderic Acid A and C provide specific metrics for their potency, further research is required to establish a more direct quantitative comparison with this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for future comparative studies. A deeper understanding of the structure-activity relationships among these compounds will be crucial for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo hepatoprotective effect of ganodermanontriol against t-BHP-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of Ganoderol B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-cancer effects of Ganoderol B and other related triterpenoids derived from Ganoderma lucidum. Due to the limited availability of extensive quantitative data for this compound across a wide range of cancer cell lines, this guide incorporates data from other relevant Ganoderma triterpenoids to offer a broader context for its potential anti-cancer activities. Experimental protocols for key validation assays are also detailed to support further research.
Comparative Efficacy of Ganoderma Triterpenoids Across Cancer Cell Lines
This compound, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated anti-cancer properties, particularly in prostate cancer.[1][2] Its primary mechanism of action in androgen-sensitive prostate cancer cells, such as LNCaP, is attributed to its anti-androgenic effects.[1][3] this compound has been shown to bind to the androgen receptor (AR) and inhibit 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT).[1][4] This action leads to the inhibition of androgen-induced cell proliferation.[1][2]
While specific IC50 values and comprehensive data on apoptosis and cell cycle arrest for this compound across a diverse panel of cancer cell lines are not widely available in the current literature, the broader family of Ganoderma triterpenoids, including Ganoderic Acids and other ganoderols, have been more extensively studied. This comparative data provides valuable insights into the potential spectrum of activity for compounds like this compound.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Key Findings & Citations |
| This compound | LNCaP | Prostate Cancer | Not specified | Inhibits androgen-induced cell growth through anti-androgenic effects (AR binding and 5α-reductase inhibition).[1][2][4] |
| Ganoderic Acid DM | PC-3 | Prostate Cancer | Not specified | Inhibits 5-α-reductase and competitively blocks the androgen receptor.[5] |
| Ganoderma formosanum Ethanolic Extract (Hexane fraction) | DU145 | Prostate Cancer | 266.9 ± 28.8 µg/mL | Induces G1 phase cell cycle arrest.[6] |
| Ganoderma formosanum Ethanolic Extract (Butanol fraction) | DU145 | Prostate Cancer | 254.3 ± 31.7 µg/mL | Triggers extrinsic apoptosis.[6] |
| G. lucidum Triterpene Extract (GLT) | DU-145 | Prostate Cancer | ≥0.5 mg/ml | Inhibits cell viability and induces apoptosis.[7] |
| G. lucidum 30% EtOH Extract | LNCaP | Prostate Cancer | Not specified | Inhibited cell proliferation.[8] |
Note: The table includes data on this compound and other related compounds/extracts from Ganoderma to provide a comparative context.
Key Signaling Pathway: Anti-Androgenic Action of this compound
The primary anti-cancer mechanism of this compound elucidated to date is its interference with androgen receptor signaling in prostate cancer cells. This pathway is critical for the growth and survival of androgen-dependent prostate tumors.
Caption: Anti-Androgenic Signaling Pathway of this compound.
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating the anti-cancer effects of a compound like this compound in vitro.
Caption: In Vitro Validation Workflow for this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content. This allows for the differentiation of cell populations based on their DNA content at different stages of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI staining solution to the cells.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and/or phosphorylation status of key proteins in relevant signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., AR, PSA, cleaved PARP, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
References
- 1. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antiproliferation Activity of Ganoderma formosanum Extracts on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effect of triterpenes from Ganoderma lucidum in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-androgen effects of extracts and compounds from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Ganoderol B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of Ganoderol B, a bioactive triterpenoid found in Ganoderma species. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research, quality control, and clinical studies. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Methodology Comparison
The quantification of this compound and related ganoderic acids is predominantly achieved through reversed-phase HPLC.[1][2] The choice between a UV/DAD detector and a mass spectrometer depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-DAD is a robust and widely accessible method for quality control of Ganoderma lucidum and its products[3][4], LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing complex biological samples.[5]
Table 1: Performance Characteristics of HPLC-DAD and LC-MS/MS for Ganoderic Acid B Quantification
| Parameter | HPLC-DAD Method | LC-MS/MS Method |
| Linearity (r²) | >0.999[4] | >0.99[5] |
| Precision (RSD%) | Intra-day: 0.81%–3.20%Inter-day: 0.40%–3.67%[4] | Intra- and Inter-day: <6.2%[5] |
| Accuracy (Recovery %) | 95.38%–102.19%[4] | 90.0%–105.7%[5] |
| Limit of Detection (LOD) | 0.34–1.41 µg/mL[4] | 3.0–25.0 ng/mL[5] |
| Limit of Quantification (LOQ) | 1.01–4.23 µg/mL[4] | 20.0–40.0 ng/mL[5] |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound and associated ganoderic acids using HPLC-DAD and LC-MS/MS.
1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the quantitative determination of this compound in raw materials and finished products.
-
Instrumentation: Agilent 1260 Infinity HPLC system or equivalent, equipped with a DAD detector.[1]
-
Chromatographic Column: Agilent Zorbax XDB C18 column (250 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: Gradient elution of acetonitrile and 0.1% acetic acid in water.[1][2]
-
Sample Preparation:
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices.
-
Instrumentation: A triple-quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[5]
-
Chromatographic Column: Agilent Zorbax XDB C18 column (250 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic mobile phase consisting of acetonitrile, water, and formic acid (42:58:0.5, v/v/v).[5]
-
Ionization Mode: Negative and positive ionization mode via a single within-run polarity switching.[5]
-
Quantification Mode: Selective Reaction Monitoring (SRM).[5]
-
Sample Preparation:
Visualizing the Workflow
Cross-Validation of Analytical Methods
Cross-validation is essential when comparing data from two different analytical methods to ensure that the results are comparable.[8][9] The following diagram illustrates a typical workflow for the cross-validation of HPLC-DAD and LC-MS/MS methods for this compound quantification.
References
- 1. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ganoderma-market.com [ganoderma-market.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ganoderol B from Diverse Ganoderma Strains
For Researchers, Scientists, and Drug Development Professionals
The genus Ganoderma, renowned in traditional medicine, presents a rich source of bioactive triterpenoids. Among these, Ganoderol B has garnered significant interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound from different Ganoderma strains, focusing on its quantification, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Quantitative Analysis of this compound and Related Triterpenoids
Direct comparative quantification of this compound across a wide range of Ganoderma strains remains an area requiring further investigation. However, studies on individual species and related compounds offer valuable insights. Research has identified this compound in Ganoderma lucidum and Ganoderma pfeifferi. While specific concentrations of this compound in different strains are not consistently reported in comparative studies, analysis of related triterpenoids in G. pfeifferi provides a basis for comparison.
| Compound | Ganoderma Strain | Part Used | Concentration (mg/g dry weight) | Analytical Method |
| Ganoderone A | Ganoderma pfeifferi | Fruiting Body | 2.07 ± 0.12[1] | HPLC-HRAM-MS[1] |
| Ganoderone B | Ganoderma pfeifferi | Fruiting Body | 0.95 ± 0.08[1] | HPLC-HRAM-MS[1] |
| Ganoderol A | Ganoderma lucidum (substitute cultivated) | Fruiting Body | Significantly higher than wood log cultivated | UHPLC-Q-Orbitrap-MS[2] |
Note: Ganoderone A and B are structurally similar to this compound and their quantification in G. pfeifferi suggests the potential for this strain as a source of such compounds. Further studies are needed for direct quantification of this compound in various strains for a conclusive comparison.
Biological Activities of this compound: A Comparative Overview
This compound has demonstrated multiple potent biological activities, primarily investigated in isolates from Ganoderma lucidum. These activities suggest its potential in addressing androgen-related conditions and metabolic disorders.
| Biological Activity | Target | Ganoderma Strain | IC50 Value |
| α-Glucosidase Inhibition | α-Glucosidase | Ganoderma lucidum | 48.5 µg/mL (119.8 µM)[3] |
| 5α-Reductase Inhibition | 5α-Reductase | Ganoderma lucidum | Not explicitly reported |
| Androgen Receptor Binding | Androgen Receptor | Ganoderma lucidum | Not explicitly reported |
Experimental Protocols
Extraction and Quantification of Triterpenoids
A standardized method for the extraction and quantification of triterpenoids, including this compound, is crucial for comparative analysis.
Methodology:
-
Extraction: The dried and powdered fruiting bodies of Ganoderma are extracted with ethanol.[4]
-
Concentration: The resulting extract is concentrated under reduced pressure to obtain a crude extract.[4]
-
Fractionation: The crude extract is subjected to silica gel column chromatography to separate different fractions.[3]
-
Purification: this compound is isolated and purified from the active fractions using preparative high-performance liquid chromatography (HPLC).[3]
-
Quantification: The concentration of this compound is determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][4]
5α-Reductase Inhibition Assay
This assay determines the ability of this compound to inhibit the 5α-reductase enzyme, which is involved in the conversion of testosterone to dihydrotestosterone.
Methodology:
-
Enzyme Preparation: Microsomes are prepared from rat liver, which serves as the source of the 5α-reductase enzyme.[5][6]
-
Incubation: The rat liver microsomes are pre-incubated with this compound at various concentrations. Testosterone is then added as the substrate.[2]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.[5]
-
Reaction Termination: The reaction is stopped after a defined period.
-
Extraction and Analysis: The steroids are extracted and the levels of testosterone and its metabolites are quantified by HPLC to determine the inhibitory activity of this compound.[2]
α-Glucosidase Inhibition Assay
This assay evaluates the potential of this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.
Methodology:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).[7]
-
Incubation: The α-glucosidase enzyme is pre-incubated with varying concentrations of this compound.[8]
-
Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.[9]
-
Measurement: The enzymatic activity is determined by measuring the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) using a spectrophotometer. The inhibitory effect of this compound is calculated by comparing the enzyme activity with and without the inhibitor.[8][10]
Signaling Pathways Modulated by this compound
Androgen Receptor Signaling Pathway
This compound exerts its anti-androgenic effects by directly interfering with the androgen receptor (AR) signaling pathway.[9] This involves both the inhibition of 5α-reductase, which reduces the production of the potent androgen dihydrotestosterone (DHT), and the direct binding to the androgen receptor, which blocks its activation.
While direct evidence linking this compound to other signaling pathways such as MAPK and CREB is still emerging, other compounds from Ganoderma have been shown to modulate these pathways, suggesting a potential area for future research on this compound.[4][11][12]
References
- 1. Chemical characterization and encapsulation of Ganoderma pfeifferi extract with cytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Influence of cultivation substrate on antioxidant activities and triterpenoid profiles of the fruiting body of Ganoderma lucidum [frontiersin.org]
- 3. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. oamjms.eu [oamjms.eu]
- 9. P-nitrophenyl glucopyranoside: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. The Anti-Melanogenic Effects of Ganodermanontriol from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anti-Melanogenic Effects of Ganodermanontriol from the Medicinal Mushroom Ganoderma lucidum through the Regulation of the CREB and MAPK Signaling Pathways in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of the anti-androgenic properties of Ganoderol B
A Comparative Analysis of Ganoderol B Against 5-Alpha Reductase Inhibitors Finasteride and Dutasteride in Preclinical Models.
For researchers and professionals in drug development, the quest for novel compounds with potent anti-androgenic properties is a continuous endeavor. This compound, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate. In vivo studies have validated its ability to counteract the effects of androgens, primarily through a dual mechanism of action: inhibition of the 5-alpha reductase enzyme and direct binding to the androgen receptor.[1][2] This guide provides a comparative overview of the in vivo anti-androgenic properties of this compound against the well-established 5-alpha reductase inhibitors, Finasteride and Dutasteride, based on available preclinical data.
Mechanism of Action: A Dual Approach
Androgens, such as testosterone, exert their effects by binding to the androgen receptor (AR). In certain tissues, including the prostate, testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha reductase. Both testosterone and DHT can then bind to the AR, initiating a signaling cascade that leads to gene transcription and cellular responses, such as prostate growth.
This compound distinguishes itself by targeting two key points in this pathway. It not only inhibits 5-alpha reductase, thereby reducing the production of DHT, but it also directly binds to the androgen receptor, preventing androgens from initiating their cellular effects.[1][2]
Finasteride and Dutasteride , on the other hand, are specific inhibitors of 5-alpha reductase. Finasteride primarily inhibits the type II isoenzyme of 5-alpha reductase, while Dutasteride inhibits both type I and type II isoenzymes, leading to a more profound reduction in DHT levels.[3][4][5]
Figure 1. Simplified signaling pathway of androgen action and the inhibitory mechanisms of this compound, Finasteride, and Dutasteride.
In Vivo Efficacy: A Head-to-Head Comparison
The most relevant preclinical model for evaluating anti-androgenic compounds is the testosterone-induced benign prostatic hyperplasia (BPH) model in rats. In this model, castration is followed by testosterone administration to induce prostate growth, mimicking the hormonal environment of BPH. The efficacy of a test compound is then assessed by its ability to inhibit this testosterone-induced prostate enlargement.
While direct comparative in vivo studies between this compound, Finasteride, and Dutasteride are limited, we can extrapolate and compare their performance based on available data from separate studies using this standardized model.
Table 1: Comparison of In Vivo Anti-Androgenic Effects in Testosterone-Induced BPH Rat Model
| Compound | Dosage | Key Findings | Reference |
| This compound | Data not specified in available abstracts | Suppresses regrowth of the ventral prostate induced by testosterone. | [1][2][6] |
| Ganoderma lucidum Extract | 10, 20, 50 mg/kg (oral) | Attenuated the increase in the prostate/body weight ratio induced by testosterone. Decreased Prostate-Specific Antigen (PSA) levels. | [7][8][9] |
| Finasteride | 1 mg/kg (oral) | Significantly reduced prostate weight by 26.9%. Significantly decreased serum DHT levels. | [1][4] |
| Dutasteride | Data from rat BPH model not specified | In a mouse xenograft model, dutasteride intake significantly decreased seminal vesicle weights compared to finasteride. | [10] |
Note: The data for this compound is qualitative from an abstract, while the data for Ganoderma lucidum extract provides quantitative context for the source material. Direct quantitative in vivo data for isolated this compound is needed for a more precise comparison.
Experimental Protocols
A comprehensive understanding of the experimental design is crucial for interpreting the in vivo data. The following is a detailed protocol for the testosterone-induced BPH model in rats, a standard method used to evaluate anti-androgenic compounds.
Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Rat Model
Objective: To induce prostate enlargement in rats to mimic BPH and to evaluate the efficacy of anti-androgenic compounds in preventing this growth.
Animals: Male Sprague-Dawley or Wistar rats (typically 200-250g).
Procedure:
-
Castration: Rats are surgically castrated to remove the endogenous source of testosterone. A sham operation is performed on the control group.
-
Recovery Period: A recovery period of 7-14 days is allowed for the prostate to regress.
-
BPH Induction: Testosterone propionate (typically 3-5 mg/kg) is administered subcutaneously daily for a period of 14 to 28 days to induce prostate growth.
-
Treatment: The test compound (e.g., this compound, Finasteride, Dutasteride) is administered orally or via another appropriate route concurrently with testosterone administration. A vehicle control group receives testosterone and the vehicle used to dissolve the test compound.
-
Endpoint Analysis: At the end of the treatment period, the animals are euthanized.
-
Prostate Weight: The ventral prostate is dissected and weighed. The prostate weight to body weight ratio is calculated to normalize the data.
-
Serum Androgen Levels: Blood samples are collected to measure serum levels of testosterone and DHT using methods like ELISA or LC-MS/MS.
-
Histopathology: Prostatic tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine the cellular changes, such as epithelial and stromal proliferation.
-
Biomarker Analysis: Expression of androgen-responsive genes or proteins (e.g., PSA, Proliferating Cell Nuclear Antigen (PCNA)) can be analyzed using techniques like RT-qPCR or Western blotting.
-
Figure 2. General experimental workflow for the in vivo validation of anti-androgenic properties using the testosterone-induced BPH rat model.
Discussion and Future Directions
The available in vivo data, although limited for this compound, suggests its potential as an anti-androgenic agent. Its dual mechanism of action, targeting both 5-alpha reductase and the androgen receptor, presents a theoretical advantage over single-target drugs like Finasteride and Dutasteride. This could potentially lead to a more comprehensive blockade of androgen signaling.
However, a significant gap in the current research is the lack of direct, quantitative in vivo comparative studies. To fully assess the therapeutic potential of this compound, future research should focus on:
-
Dose-response studies to determine the optimal effective dose of this compound in the testosterone-induced BPH model.
-
Direct head-to-head comparative studies of this compound against Finasteride and Dutasteride, evaluating key parameters such as prostate weight reduction, serum and intraprostatic androgen levels, and changes in the expression of androgen-responsive genes.
-
Pharmacokinetic and toxicological studies to assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. researchgate.net [researchgate.net]
- 3. The Effect Of Continuously Dutasteride Monotherapy on The Expression Of Protein Kinase C-Alpha Enzyme In BPH Model Of Wistar Strain Rattus Novergicus Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ganoderma lucidum is an inhibitor of testosterone-induced prostatic hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Ganoderol B and Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Ganoderol B, a prominent triterpenoid from Ganoderma lucidum, with other well-researched triterpenoids, namely Ganoderic Acid A and Asiatic Acid. The comparison is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments and visual summaries of critical pathways and workflows.
Introduction to Neuroprotective Triterpenoids
Triterpenoids are a large and structurally diverse class of natural compounds that have garnered significant attention for their therapeutic potential.[1] Within the realm of neuroscience, certain triterpenoids have demonstrated potent neuroprotective activities, mitigating neuronal damage caused by oxidative stress, inflammation, and apoptosis—key pathological features in a range of neurodegenerative diseases.[2] This guide focuses on this compound and compares its effects with Ganoderic Acid A, another major triterpenoid from Ganoderma lucidum, and Asiatic Acid, a well-characterized neuroprotective agent from Centella asiatica.[3][4]
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies, offering a direct comparison of the neuroprotective efficacy of the selected triterpenoids in both cellular and animal models.
Table 1: Comparative In Vitro Neuroprotective Effects
| Compound | Cell Line | Neurotoxic Insult | Concentration | Outcome | Reference |
| This compound | SH-SY5Y | H₂O₂ (200 μM) | 40 μM | Increased cell survival (Specific % not detailed in snippet) | [3] |
| This compound | SH-SY5Y | Aβ₂₅₋₃₅ (25 μM) | 40 μM | Increased cell survival (Specific % not detailed in snippet) | [3] |
| Ganoderic Acid A | SH-SY5Y | SNP (500 μM) | 10 μM | Significantly increased cell viability vs. SNP-treated cells | [5] |
| Ganoderic Acid A | BV2 Microglia | Aβ₄₂ | Not specified | Significantly reduced intracellular Aβ₄₂ levels | [6][7] |
| Asiatic Acid | SH-SY5Y | Glutamate (10 mM) | 0.1-100 nmol/L | Attenuated toxicity in a concentration-dependent manner | [8][9] |
| Asiatic Acid | Differentiated SH-SY5Y | MPP⁺ (1500 µM) | 10 nM | Significantly higher cell viability vs. MPP⁺-treated cells | [10] |
Table 2: Comparative In Vivo Neuroprotective Effects
| Compound | Animal Model | Dosage & Route | Outcome | Reference |
| Ganoderic Acid A | AD Mouse Model (Aβ₄₂ injection) | Not specified | Ameliorated cognitive deficiency and reduced Aβ₄₂ levels | [6][7] |
| Asiatic Acid | Mouse (Focal Cerebral Ischemia) | 100 mg/kg (Oral) | Attenuated cognitive deficits and neuronal damage | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vitro and in vivo experiments cited in this guide.
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol outlines a common method for assessing the neuroprotective effects of a compound against a neurotoxin-induced injury in a human neuroblastoma cell line.
a) Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Cells are typically grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ to 3 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with a medium containing the test triterpenoid (e.g., Ganoderic Acid A at 10 μM or Asiatic Acid from 0.1-100 nM) and incubated for a period of 2 to 24 hours.[5][8]
-
Induction of Neurotoxicity: Following pre-treatment, a neurotoxic agent is added. Common agents include:
-
Incubation: Cells are incubated with the neurotoxin for 12 to 24 hours.
b) Assessment of Cell Viability (MTT Assay):
-
After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for approximately 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is then removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
c) Additional Assessments:
-
Apoptosis: Analyzed using techniques like Hoechst staining for nuclear morphology or flow cytometry with Annexin V/PI staining.[8]
-
Oxidative Stress: Intracellular Reactive Oxygen Species (ROS) levels can be measured using fluorescent probes like DCFH-DA.[8]
-
Protein Expression: Western blotting is used to quantify the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspases) and signaling pathways.[2]
Figure 1: Experimental workflow for an in vitro neuroprotection assay.
Mechanistic Insights and Signaling Pathways
The neuroprotective effects of this compound, Ganoderic Acid A, and Asiatic Acid are mediated through the modulation of several critical intracellular signaling pathways. These triterpenoids often exert their influence by combating oxidative stress, reducing inflammation, and inhibiting apoptosis.
-
This compound & Ganoderic Acid A (Ganoderma lucidum): Triterpenoids from Ganoderma lucidum are known to possess potent antioxidant and anti-inflammatory properties.[12] Ganoderic Acid A, for instance, protects neural cells from nitrosative stress and promotes the clearance of amyloid-β by activating autophagy through the Axl/Pak1 signaling pathway.[5][7] Studies on various Ganoderma extracts also show they can reduce neuronal apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting stress-activated kinases like JNK and p38 MAPK.[12]
-
Asiatic Acid (Centella asiatica): The neuroprotective mechanism of Asiatic Acid is well-documented. It has been shown to protect against glutamate-induced apoptosis by reducing ROS, stabilizing the mitochondrial membrane potential, and promoting the expression of PGC-1α and Sirt1.[8][9] In models of Parkinson's disease, it enhances the expression of key autophagy markers like LC3-II/I and Beclin-1, while preserving mitochondrial integrity.[10] Its anti-inflammatory effects are often linked to the suppression of pathways such as NF-κB.[4]
The diagram below illustrates a simplified, integrated view of the key signaling pathways modulated by these neuroprotective triterpenoids.
Figure 2: Key signaling pathways modulated by neuroprotective triterpenoids.
Conclusion
This compound, Ganoderic Acid A, and Asiatic Acid all demonstrate significant neuroprotective potential through multifaceted mechanisms, primarily involving the mitigation of oxidative stress, neuroinflammation, and apoptosis. While quantitative data for this compound is less detailed in the available literature compared to Ganoderic Acid A and Asiatic Acid, its activity in established in vitro screening models confirms its place as a promising neuroprotective agent.[3] Asiatic Acid appears particularly potent in in vivo models of ischemic injury.[8] Ganoderic Acid A shows strong efficacy in models of Alzheimer's disease by promoting the clearance of amyloid-β.[7]
For drug development professionals, these findings highlight the therapeutic potential of triterpenoids as a chemical class. Future research should focus on direct, head-to-head comparisons of these compounds in standardized models to better delineate their relative potencies and therapeutic windows. Elucidating the precise molecular targets and structure-activity relationships will be critical for optimizing these natural scaffolds into next-generation neuroprotective drugs.
References
- 1. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of ganoderma lucidum polysaccharides against oxidative stress-induced neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ganoderic acid A protects neural cells against NO stress injury in vitro via stimulating β adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic Acid A Promotes Amyloid-β Clearance (In Vitro) and Ameliorates Cognitive Deficiency in Alzheimer's Disease (Mouse Model) through Autophagy Induced by Activating Axl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Asiatic acid, a pentacyclic triterpene in Centella asiatica, attenuates glutamate-induced cognitive deficits in mice and apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asiatic acid, a pentacyclic triterpene in Centella asiatica, attenuates glutamate-induced cognitive deficits in mice and apoptosis in SH-SY5Y cells - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 10. Neuroprotective Effects of Asiatic Acid on Autophagy and Mitochondrial Integrity in a Parkinson’s Disease Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of Ganoderma lucidum-fermented crop extracts against hydrogen peroxide- or β-amyloid-induced damage in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment for Handling Ganoderol B
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ganoderol B. Due to the limited availability of specific safety data for this compound, a conservative approach based on the handling of potentially cytotoxic and hazardous chemicals is strongly recommended.
Hazard Assessment and Key Considerations
Physicochemical and Toxicological Data Summary
| Property | Value | Source |
| GHS Classification | Not established | [1] |
| Hazard Statement(s) | None found | [1] |
| Precautionary Statement(s) | None found | [1] |
| Oral/Parenteral Toxicity | Not determined | [1] |
| Dermal Toxicity | Not determined | [1] |
| Inhalation Toxicity | Not determined | [1] |
| Related Compound Hazards (Ganoderic Acid C6) | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving the handling of this compound, from preparation of solutions to administration and disposal.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | To provide a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closing laboratory gown with tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | To protect against splashes and aerosols, especially during weighing, dissolving, and transferring the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of aerosols or fine particles, particularly when handling the powdered form of the compound. |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
This compound Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weigh papers, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste. |
| Final Disposal | All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, typically via incineration or a licensed hazardous waste facility. |
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
